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Dilithiumphthalocyanine

Cat. No.: B12860195
M. Wt: 528.5 g/mol
InChI Key: VEGOPYLKEARSAH-UHFFFAOYSA-N
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Description

Significance of Dilithium (B8592608) Phthalocyanine (B1677752) within Macrocyclic Chemistry

Macrocycles, large cyclic molecules, are fundamental to supramolecular chemistry due to their capacity for molecular recognition and complexation. rsc.org Phthalocyanines are a prominent class of these macrocyclic compounds, notable for their unique electronic and optical properties stemming from their extended π-conjugated system. worldscientific.com Dilithium phthalocyanine (Li₂Pc) is particularly significant as it often serves as a crucial and versatile intermediate in the synthesis of a wide array of other metallophthalocyanines. chimia.ch Its utility stems from the lability of the lithium ions, which can be readily exchanged with other metal ions, allowing for the creation of a diverse family of phthalocyanine derivatives with tailored properties. chimia.chwright.edu This reactivity makes dilithium phthalocyanine a cornerstone for research into the structure-property relationships of these macrocycles.

One of the defining features of dilithium phthalocyanine is that one lithium cation is fixed in the center of the phthalocyanine ring, forming a complex anion [LiPc]⁻, while the second lithium cation is mobile and exchangeable. wright.edu This unique structural arrangement not only facilitates cation exchange reactions but also imparts interesting electronic and ionic properties to the material itself. wright.edu

Role of Phthalocyanine Derivatives in Contemporary Advanced Technologies

Phthalocyanine derivatives, often synthesized from dilithium phthalocyanine, are integral to numerous advanced technologies due to their high chemical and thermal stability, as well as their characteristic optical and electrical properties. worldscientific.comresearchgate.net Their applications are diverse and continue to expand with ongoing research.

Key Technological Applications of Phthalocyanine Derivatives:

Technology AreaSpecific ApplicationUnderlying Property
Electronics & Photonics Organic field-effect transistors (OFETs)Semiconductor properties, charge carrier mobility researchgate.net
Electrophotography (laser printers)Charge generation materials researchgate.net
Optical data storageStrong absorption in the near-infrared (NIR) region worldscientific.comresearchgate.net
Electrochromic devicesAbility to change color upon application of an electric potential nih.govrsc.org
Energy Dye-sensitized solar cellsLight-harvesting capabilities researchgate.net
Li-O₂ batteriesCatalyst for oxygen reduction reaction researchgate.net
Solid-state lithium batteriesSolid-state electrolyte, interfacial layer wright.educhemrxiv.org
Sensors Gas sensorsDetection of various gases through changes in conductivity rsc.org
Electrochemical sensorsElectrocatalytic properties for detecting analytes like ascorbic acid researchgate.net
Pigments & Dyes High-performance pigmentsHigh stability and strong coloration researchgate.net
Inkjet printingVivid and stable cyan dyes researchgate.net

The versatility of phthalocyanines allows for fine-tuning of their properties through chemical modifications, such as the introduction of different metal centers or peripheral substituents, to meet the specific demands of these advanced applications. worldscientific.com For instance, their electrical conductivity and photoconductivity are key to their use in electronic devices. worldscientific.com

Historical Context of Dilithium Phthalocyanine Research

The history of phthalocyanines began with accidental discoveries. Metal-free phthalocyanine was first noted in 1907, followed by the synthesis of copper phthalocyanine in 1927 and the accidental production of an iron phthalocyanine complex in 1928. chimia.chwright.edu These discoveries paved the way for systematic research into this new class of compounds.

A significant breakthrough in the synthesis of various metallophthalocyanines was the development of a method utilizing dilithium phthalocyanine as a labile intermediate. chimia.ch This compound, readily prepared from phthalonitrile (B49051) and lithium in a solvent like amyl alcohol, is soluble and undergoes metathetical reactions with salts of other metals. chimia.ch This method proved to be a general and efficient route for producing a wide range of metallophthalocyanines.

Early research focused on their use as robust pigments, with copper phthalocyanine becoming a major commercial colorant due to its stability and vibrant color. wright.eduresearchgate.net Over time, the focus of research expanded to explore their potential in high-tech applications. The unique properties of dilithium phthalocyanine itself, beyond its role as a synthetic intermediate, have also garnered significant attention. For example, its potential use as a solid-state electrolyte in lithium-ion batteries and as a material for hydrogen storage has been investigated. wright.edu More recently, research has explored its application as an interfacial layer in all-solid-state lithium batteries to improve electrode-electrolyte contact and enhance ion transport kinetics. chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H18Li2N8 B12860195 Dilithiumphthalocyanine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H18Li2N8

Molecular Weight

528.5 g/mol

InChI

InChI=1S/C32H18N8.2Li/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H,(H2,33,34,35,36,37,38,39,40);;

InChI Key

VEGOPYLKEARSAH-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C(N6)N3)C8=CC=CC=C85)C9=CC=CC=C94

Origin of Product

United States

Synthetic Strategies and Methodologies for Dilithiumphthalocyanine and Its Derivatives

Primary Preparation Routes from Precursors

The foundational methods for producing dilithium (B8592608) phthalocyanine (B1677752) rely on readily available starting materials. mdpi.comresearchgate.net These routes are well-established for synthesizing the basic Li₂Pc molecule.

An alternative and widely used route is the direct metalation of the metal-free phthalocyanine (H₂Pc) macrocycle. mdpi.comresearchgate.net This method involves reacting H₂Pc with a suitable lithium salt. Due to the low solubility of H₂Pc in many common organic solvents, this reaction often requires the use of high-boiling point aromatic solvents like quinoline (B57606) or 1-chloronaphthalene (B1664548) to achieve complete metalation. dergipark.org.tr The use of Li₂Pc as a precursor, which is soluble in solvents like acetone (B3395972) and ethanol, can be an easier pathway for subsequent metal-ion exchange reactions to form other metallophthalocyanines (MPcs). dergipark.org.tr The metalation of H₂Pc avoids the formation of phthalonitrile (B49051) oligomers that can occur in the direct synthesis from phthalonitrile. researchgate.net However, residual free-base phthalocyanine can remain as a contaminant in the final product. researchgate.net

Parameter Synthesis from Phthalonitrile (PN) Metalation of Free-Base Phthalocyanine (H₂Pc)
Precursor PhthalonitrileFree-Base Phthalocyanine (H₂Pc)
Primary Reagent Lithium MetalLithium Salt
Common Solvent High-boiling alcohols (e.g., pentanol)High-boiling aromatic solvents (e.g., quinoline)
Key Advantage Direct, one-step synthesis of the macrocycleAvoids formation of PN oligomer byproducts
Key Disadvantage Potential for byproduct formation (PN oligomers) mdpi.comresearchgate.netPotential for incomplete reaction, leaving H₂Pc contaminant researchgate.net

Advanced Synthesis Techniques

Building upon the primary synthesis routes, more advanced techniques have been developed to create specific and complex phthalocyanine-based materials, such as multinuclear complexes and polymers for electronic applications.

Solvothermal synthesis has emerged as a novel and effective method for preparing rare earth bisphthalocyanines (MPc₂), using dilithium phthalocyanine as a key precursor. mdpi.comresearchgate.netrug.nl This technique offers advantages such as operational simplicity and the direct formation of crystalline products. researchgate.net In a typical procedure, dilithium phthalocyanine is reacted with a rare earth acetylacetonate (B107027) in a 1:3 molar ratio within a sealed stainless steel reactor containing a solvent like toluene. mdpi.com The mixture is heated to a specific temperature (e.g., 160 °C) for several hours. mdpi.com This approach successfully avoids the formation of unwanted linear oligomers of phthalonitrile, a common issue in other synthesis routes. researchgate.net While free-base phthalocyanine can still be an unavoidable contaminant, purification via sublimation can lead to high product yields. researchgate.netrug.nl Research has demonstrated the successful synthesis of yttrium, lanthanum, gadolinium, and terbium bisphthalocyanines using this method, with yields ranging from 43% to 68% after purification. mdpi.comresearchgate.netrug.nl

Table: Yields of Rare Earth Bisphthalocyanines via Solvothermal Synthesis researchgate.netrug.nl

Compound Yield
Yttrium Bisphthalocyanine (YPc₂)68%
Lanthanum Bisphthalocyanine (LaPc₂)43%
Gadolinium Bisphthalocyanine (GdPc₂)63%
Terbium Bisphthalocyanine (TbPc₂)62%

Dilithium phthalocyanine can be used to create electroactive polymers for applications such as coatings for lithium battery materials. electrochem.org These polymers leverage the unique properties of the phthalocyanine macrocycle to enhance electrode kinetics. electrochem.org

The synthesis of poly-dilithium phthalocyanine (poly-Li₂Pc) is analogous to the synthesis of the monomeric Li₂Pc from dicyanobenzene. electrochem.org The key difference is the substitution of the monofunctional precursor with a tetrafunctional one, specifically 1,2,4,5-tetracyanobenzene. electrochem.org The polymerization is typically carried out by adding the tetracyanobenzene solid directly to a solution of lithium pentaoxide under an inert argon atmosphere. electrochem.org The reaction proceeds rapidly, often forming a solid mass that prevents further mixing. electrochem.org The resulting crude polymer requires purification to remove by-products, which can be achieved through a series of soxhlet extractions. electrochem.org This polymeric form is pursued to create stable electrode coatings that can improve the performance of cathode materials in lithium batteries. electrochem.org

Polymerization Approaches for Electroactive Coatings

Nanocomposite Formation with Metal Oxides

The integration of phthalocyanines with metal oxides to form nanocomposites is a significant area of research, aiming to create materials with enhanced properties for various applications. General methods for creating these composites include the urea (B33335) fusion technique, spontaneous adsorption, and matrix-assisted pulsed laser evaporation (MAPLE).

In one approach, metal oxide-phthalocyanine (MO-Pc) nanocomposites, using metal oxides such as ZnO, NiO, FeO, and CoO, have been prepared via a urea fusion method. This technique results in materials where the metal oxide nanoparticles are integrated with the phthalocyanine molecules. For instance, nanocomposites of ZnO-Pc and NiO-Pc have been shown to be highly crystalline with particle sizes of 13 nm and 9 nm, respectively.

Another strategy involves the adsorption of phthalocyanine-doped metal oxide nanoparticles onto multiwalled carbon nanotubes (MWCNTs). In this method, metal oxides like Fe₃O₄ or ZnO are first doped with a phthalocyanine, and the resulting hybrid material is then adsorbed onto the surface of MWCNTs through ultrasonication and spontaneous adsorption.

A specific and notable application involving dilithium phthalocyanine is its use as a highly lithium-ion-conducting interlayer in solid-state lithium batteries. In this context, dilithium phthalocyanine is introduced at the interface between a garnet-type solid electrolyte (e.g., Li₇La₃Zr₂O₁₂) and the cathode. This interlayer effectively suppresses high interfacial impedance, improving the contact between the electrode and the electrolyte and enhancing the kinetics of Li⁺ transport across the interface. The self-assembly of dilithium phthalocyanine molecules creates channels that facilitate lithium-ion mobility.

Synthesis of Amorphous Molecular Semiconductor Derivatives

Phthalocyanines are well-regarded for their semiconductor properties, which can be finely tuned by creating various derivatives. These modifications can alter the molecular structure and packing, leading to materials with amorphous or polycrystalline characteristics suitable for electronic applications.

A primary method for synthesizing derivatives of dilithium phthalocyanine is through cationic exchange reactions. Dilithium phthalocyanine consists of a doubly negative aromatic macrocycle with two Li⁺ counter-ions. One of these lithium ions is easily displaceable and can be exchanged with other cations. This process has been successfully used to create a series of tetraalkylammonium lithium phthalocyanines (TAA-LiPcs). nih.gov These reactions are reproducible and result in derivatives with significantly altered physical properties, including solubility and melting points, which are dependent on the alkyl-chain length of the new cation. nih.gov Such modifications are crucial for developing solution-processable molecular semiconductors.

The resulting TAA-LiPc compounds exhibit properties that are distinct from the parent dilithium phthalocyanine, as detailed in the table below.

Derivative NameYield (%)ColorMelting Point (°C)
Tetrapropylammonium lithium phthalocyanine54.5 - 64.3Dark-PurpleVaries
Tetrahexylammonium lithium phthalocyanine54.5 - 64.3Dark-PurpleVaries
Tetraheptylammonium lithium phthalocyanine54.5 - 64.3Dark-BlueVaries
Tetraoctylammonium lithium phthalocyanine54.5 - 64.3Dark-Blue157.9

Note: The properties of these derivatives demonstrate the tunability of the core phthalocyanine structure. nih.gov

Reaction with Bidentate Ligands (e.g., 2,6-dihydroxyanthraquinone (B191064), 2,6-diaminoanthraquinone)

Research has demonstrated the synthesis of semiconducting molecular materials by combining metallo-phthalocyanines with bidentate amines. Furthermore, quantum chemical analysis has explored the formation of one-dimensional polymers from zinc phthalocyanine and various bidentate ligands, confirming the viability of creating stable, bridged polymer chains. These studies suggest that bidentate ligands can axially coordinate to the central metal of a phthalocyanine, creating a linear polymer.

Another relevant synthetic approach involves the fusion of phthalonitrile derivatives with dihydroxy compounds like hydroquinone (B1673460) at high temperatures to yield phthalocyanine structures. This indicates that dihydroxy-anthraquinone could potentially be incorporated into a phthalocyanine macrocycle during its formation. Similarly, phthalocyanine derivatives have been synthesized starting from anthraquinone-dicarboxylic acid, showing that the anthraquinone (B42736) moiety can be fused to the phthalocyanine ring system.

These related synthetic methods suggest that it is feasible to create extended molecular structures by linking phthalocyanine molecules with bidentate ligands like dihydroxy- or diamino-anthraquinones, which could result in amorphous materials with tailored semiconductor properties.

Advanced Characterization Techniques and Spectroscopic Analysis

Vibrational and Rotational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the interatomic bonds and molecular structure of dilithium (B8592608) phthalocyanine (B1677752). By analyzing the absorption or scattering of infrared radiation or inelastically scattered light, characteristic vibrational modes of the molecule can be identified.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, exciting its various vibrational modes. The resulting spectrum is a unique fingerprint of the compound, revealing the presence of specific functional groups and providing information about the molecular structure and bonding.

The FTIR spectrum of recrystallized dilithium phthalocyanine exhibits several prominent absorption bands that are characteristic of its molecular structure. These bands correspond to specific stretching and bending vibrations of the atoms within the phthalocyanine macrocycle. Key identified vibrational modes include the C=C stretching, and the in-plane and out-of-plane bending of the C-H bonds.

A study of recrystallized dilithium phthalocyanine identified the following prominent infrared bands:

Vibrational Mode Wavenumber (cm⁻¹)
C=C Stretch 1604
C-H In-plane Bend 1115
Unassigned Strong Band 1056
C-H Out-of-plane Bend 729

Additionally, a strong band is observed at 1056 cm⁻¹, with a shoulder peak appearing at 1089 cm⁻¹. While not definitively assigned in the cited literature, these absorptions are characteristic of the phthalocyanine ring structure.

FTIR spectroscopy can also be a valuable technique for assessing the long-range molecular order and identifying different polymorphic forms in thin films of phthalocyanine compounds. grafiati.com By using techniques such as polarized transmission and reflection-absorption (RA) spectroscopy, the orientation of molecules relative to a substrate can be determined. nih.govnih.gov For instance, in well-ordered films, the orientation of specific vibrational vectors, such as the CH₂ asymmetric vibration in substituted phthalocyanines, can be determined with respect to the substrate surface. nih.gov

While the general utility of FTIR for studying crystallinity and polymorphism in phthalocyanines is well-established, specific studies applying these techniques to assess the long-range molecular order in dilithium phthalocyanine thin films are not extensively detailed in the surveyed literature. However, the principles derived from studies of other metal phthalocyanines, such as copper phthalocyanine, suggest that FTIR would be a sensitive probe for identifying different crystalline phases (e.g., α and β polymorphs) of dilithium phthalocyanine due to differences in their infrared absorption spectra. grafiati.com The lattice vibrations, which are sensitive to the crystal structure, typically appear in the far-infrared region and can provide detailed information on the crystalline arrangement. jasco-global.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by probing molecular vibrations that result in a change in polarizability. The Raman spectrum of lithium phthalocyanine (LiPc), a closely related radical species derived from dilithium phthalocyanine, reveals distinct peaks that are characteristic of the phthalocyanine ring structure and its interaction with the lithium ions. rsc.org

The Raman spectrum of lithium phthalocyanine is characterized by several significant peaks, with typical regions for key vibrational modes identified as follows: rsc.org

Vibrational Mode Wavenumber Range (cm⁻¹)
C-N-C Ring Stretching 680–690
In-plane Deformation of the Macrocycle 1120–1140
C-H Bending 1300–1350
Ring Breathing Modes 1500–1600

These peaks are indicative of the structural and vibrational properties of the molecule. rsc.org The exact positions of these peaks can vary slightly depending on the experimental conditions and the physical form of the sample, such as a thin film versus a bulk material. rsc.org It is important to note that the region between 1350 and 1550 cm⁻¹ in the Raman spectra of metal phthalocyanines is particularly sensitive to the central metal ion. rsc.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon the absorption or emission of light, typically in the ultraviolet and visible regions of the electromagnetic spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of phthalocyanines is characterized by two main absorption regions: the Q-band in the visible region and the B-band (or Soret band) in the near-UV region. nih.gov These absorptions arise from π-π* electronic transitions within the extensive conjugated 18-electron system of the phthalocyanine macrocycle. nih.gov

The UV-Vis spectrum of dilithium phthalocyanine in solution exhibits these characteristic features. The intense Q-band, which is responsible for the compound's blue-green color, corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) (a₁ᵤ → e₉). nih.gov The B-band, located at higher energies, is attributed to transitions from deeper π-levels to the LUMO (a₂ᵤ → e₉). nih.gov

For dilithium phthalocyanine, a maximum absorption (λmax) in the Q-band has been reported at approximately 658 nm. The general appearance of the UV-Vis spectrum for metal phthalocyanines shows the Q-band typically in the 600-700 nm range and the B-band in the 300-500 nm range. nih.gov The aggregation of phthalocyanine molecules in solution can lead to a broadening of these absorption bands. researchgate.net

Near-Infrared (NIR) Spectroscopy (Charge-Transfer Band Analysis)

While comprehensive Near-Infrared (NIR) spectroscopic studies that specifically isolate and analyze the charge-transfer bands of pure dilithium phthalocyanine are not widely reported in the existing literature, the phthalocyanine class of compounds is well-recognized for its capacity to engage in charge-transfer interactions. Such interactions can lead to the emergence of new absorption features, frequently within the NIR region of the electromagnetic spectrum. These charge-transfer phenomena are especially pronounced in systems where phthalocyanines are coupled with electron-donating or electron-accepting molecules. For example, in supramolecular assemblies of anionic phthalocyanines with fullerene derivatives, photoinduced electron transfer and the generation of charge-separated states have been documented, highlighting their potential for photoelectrochemical conversion applications in the NIR domain. Nevertheless, a detailed analysis of the charge-transfer band for neat dilithium phthalocyanine through NIR spectroscopy remains an area for future investigation.

Mass Spectrometry Techniques

Fast Atomic Bombardment (FAB+) Mass Spectrometry

Fast Atomic Bombardment in the positive ion mode (FAB+) is a soft ionization mass spectrometry technique employed for the analysis of compounds that are non-volatile and thermally unstable. wikipedia.org The methodology involves the bombardment of a sample, which has been dissolved in a non-volatile liquid matrix like glycerol, with a high-energy beam of neutral atoms, such as xenon or argon. wikipedia.org This energetic collision facilitates the desorption and ionization of the sample molecules, typically through protonation, resulting in the formation of [M+H]⁺ ions. wikipedia.org

Although FAB+ mass spectrometry is a highly appropriate method for the characterization of phthalocyanine compounds, specific and detailed FAB+ mass spectral data for dilithium phthalocyanine, including the definitive mass-to-charge ratio (m/z) of its molecular ion and its characteristic fragmentation pattern, are not extensively available in the reviewed scientific literature. For metallated phthalocyanines, this analytical technique can yield critical information regarding the molecular weight and the structural integrity of the macrocyclic framework. The detection of a strong molecular ion peak would serve to confirm the compound's identity.

Morphological and Structural Imaging

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe imaging technique that provides detailed topographical data of surfaces at the nanometer scale. azom.com It serves as an invaluable tool for the characterization of the surface morphology of thin films, including those fabricated from organic semiconductor materials such as phthalocyanines. rsc.org AFM analysis can elucidate critical surface features, including film roughness, the size and distribution of grains, and the presence of any structural imperfections. spectraresearch.com

The morphology of phthalocyanine thin films is known to be significantly influenced by the conditions under which they are deposited, with substrate temperature being a key parameter. rsc.org For instance, studies conducted on metal-free phthalocyanine have demonstrated that films deposited at lower temperatures typically exhibit a smooth morphology characterized by spherical islands. In contrast, films deposited at elevated temperatures can display considerably greater surface roughness and the formation of elongated, needle-like crystalline structures. rsc.org

Despite the widespread application of AFM for the morphological assessment of phthalocyanine films, specific AFM imagery and in-depth quantitative analysis of the surface morphology of dilithium phthalocyanine thin films are not extensively represented in the currently available literature. Such research would be highly beneficial for elucidating the relationship between deposition parameters and the resultant film structure, which in turn dictates the material's electronic and optical properties for its potential use in organic electronic devices.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is utilized to investigate the surface topography and morphology of materials containing dilithium phthalocyanine. In studies where Li₂Pc is employed as an interfacial layer in solid-state batteries, SEM imaging of the associated electrolyte pellets reveals crucial morphological details, such as the compactness and connectivity of grain boundaries. chemrxiv.org

Furthermore, SEM has been effectively used to characterize the morphology of lithium phthalocyanine (LiPc), a radical species derived from the electrochemical synthesis of dilithium phthalocyanine. rsc.org These analyses show the formation of distinct microcrystalline structures.

Key Research Findings from SEM Analysis:

Lithium Phthalocyanine (γ-LiPc): SEM micrographs of γ-LiPc, synthesized from Li₂Pc, show the formation of needle-type crystals. rsc.org Statistical analysis of these images provides data on the distribution of crystal dimensions, as detailed in the table below. rsc.org

ParameterObservationSource
Crystal MorphologyNeedle-type rsc.org
Crystal Width (Typical)Data derived from statistical analysis of micrographs rsc.org
Crystal Length (Typical)Data derived from statistical analysis of micrographs rsc.org

Application in Composites: When Li₂Pc is integrated as an interfacial layer, SEM is used to confirm the quality of the surrounding components, ensuring, for example, that electrolyte pellets are dense and free of significant pores. chemrxiv.org

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, enabling the visualization of the internal structure and crystalline lattice of materials. For the phthalocyanine class of organic pigments, TEM is a powerful tool for defining the primary particles within larger agglomerates by resolving the molecular lattice. researchgate.net

However, a significant consideration in the TEM analysis of organic materials like phthalocyanines is their susceptibility to radiation damage from the high-energy electron beam. researchgate.net This can lead to particle ablation and changes in shape before extensive degradation of the crystalline lattice occurs. researchgate.net The mechanisms of this radiation damage are observed in both conventional TEM and scanning transmission electron microscopy (STEM). researchgate.net

X-ray Diffraction and Scattering

X-ray techniques are fundamental for determining the crystal structure and phase composition of dilithium phthalocyanine.

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of Li₂Pc. Commercially available dilithium phthalocyanine powder has been identified as a mixture of α (alpha) and β (beta) phases. chemrxiv.org The presence and characteristics of these polymorphs are critical as they can exhibit different physical and electronic properties.

A detailed crystallographic examination of a dilithium phthalocyanine crystal provided precise unit cell parameters, determined at a temperature of 173 K. researchgate.net These findings offer a foundational understanding of the solid-state packing of Li₂Pc molecules.

Crystallographic Data for Dilithium Phthalocyanine at 173 K researchgate.net

ParameterValue
Crystal SystemTriclinic
a12.8017(6) Å
b14.3637(7) Å
c17.3859(8) Å
α101.5838(9)°
β94.1351(9)°
γ92.3054(9)°
Volume (V)3118.7(3) ų
Wavelength (λ)0.71073 Å

In-situ Small-Angle X-ray Scattering (SAXS) (Molecular Re-arrangement Studies)

Small-Angle X-ray Scattering (SAXS) is a technique used to study structural features on a larger length scale than XRD, typically from 1 to 300 nm. diamond.ac.uk It provides information on nanoscale structures such as particle size, shape, and distribution. diamond.ac.ukrigaku.com

In-situ SAXS studies are particularly valuable for observing dynamic processes. Research has been undertaken to use in-situ SAXS to monitor the structural changes and molecular re-arrangements of dilithium phthalocyanine when it is used as a solid-state electrolyte in rechargeable systems. researchgate.net This method allows for the real-time investigation of how the molecular assembly of Li₂Pc evolves during electrochemical processes, which is crucial for understanding ion transport mechanisms. chemrxiv.orgresearchgate.net

Surface and Electronic Structure Analysis

Spectroscopic techniques that probe the electronic states of atoms are essential for understanding the surface chemistry and electronic properties of dilithium phthalocyanine.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. mdpi.com In the context of Li₂Pc, XPS is used to analyze the core level spectra of its constituent elements: carbon (C), nitrogen (N), and lithium (Li). chemrxiv.org

Analysis of the binding energies of the photoemitted electrons provides information on the chemical bonding environment. For instance, the N 1s spectrum can distinguish between nitrogen atoms in different chemical environments within the phthalocyanine macrocycle. While specific XPS data for Li₂Pc is noted in research, detailed spectra from analogous metal phthalocyanines (e.g., Copper Phthalocyanine) provide insight into the expected peak structures. chemrxiv.orgrsc.org

Expected Information from XPS Analysis of Dilithium Phthalocyanine

ElementCore LevelInformation Gained
LithiumLi 1sConfirms the presence of lithium and its oxidation state.
NitrogenN 1sProvides information on the bonding environments of the nitrogen atoms within the phthalocyanine ring (e.g., C=N–C linkages). rsc.org
CarbonC 1sReveals the different types of carbon bonds, such as C-C and C-N in the aromatic structure. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy (Free Radical Characterization)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique indispensable for the detection and characterization of chemical species that have unpaired electrons. nih.gov This makes it an excellent method for studying free radicals. nih.gov In the context of dilithium phthalocyanine (Li₂Pc), EPR spectroscopy is crucial for characterizing its oxidized, free radical form, monolithium phthalocyanine (LiPc).

The electrochemical oxidation of the diamagnetic Li₂Pc (with a Pc²⁻ ring) produces the paramagnetic lithium phthalocyanine radical, LiPc (with a Pc⁻ ring), which possesses a spin S = 1/2. uva.esrsc.org The EPR spectrum of solid LiPc is notable for its exceptionally narrow linewidth, which can be as low as 14 mG in the absence of oxygen. dartmouth.edu This narrow line is highly sensitive to the partial pressure of molecular oxygen (pO₂), exhibiting a pO₂-dependent line broadening. dartmouth.edunih.gov This property makes LiPc a valuable probe for in vivo oximetry. nih.gov

The sensitivity to oxygen and other spectral characteristics are dependent on the crystalline phase of LiPc. rsc.orgacs.org Different electrolysis conditions during its synthesis from Li₂Pc can produce different crystal structures. nih.govacs.org For instance, deposition at potentials of +0.4 V and +0.7 V (vs. Ag/AgCl) exclusively yields the oxygen-sensitive x-form, whereas deposition at +0.1 V and +0.2 V can produce the β-structure, which is insensitive to molecular oxygen. acs.org The γ-phase is also known to be oxygen-sensitive. rsc.org The distinct EPR linewidths for these phases are a key indicator of the material's purity and suitability for specific applications like oximetry. rsc.org

LiPc Crystalline PhaseTypical EPR Linewidth (ΔB₁/₂)Oxygen SensitivityReference
α-phase1.0–1.5 GInsensitive rsc.org
β-phase0.8–1.0 GInsensitive rsc.orgacs.org
γ-phase (x-phase)~0.01–0.6 GSensitive rsc.orgacs.org

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of chemical species. For dilithium phthalocyanine, CV is employed to study the electron transfer processes associated with its macrocyclic ring.

When immobilized on an electrode surface, such as graphite (B72142), Li₂Pc exhibits a quasi-reversible redox process. uva.es This process is attributed to the oxidation and reduction of the phthalocyanine ring, specifically the transition from Pc²⁻ to Pc⁻, which results in the formation of the LiPc radical species and the liberation of a lithium ion (Li⁺). uva.esuva.es

Li₂Pc ⇌ LiPc• + Li⁺ + e⁻

Studies on Li₂Pc-modified carbon paste electrodes (Li₂Pc/G-CPE) in a 0.1 M KCl electrolyte show this quasi-reversible process occurring at a half-wave potential (E₁/₂) of -0.04 V, with a peak separation (ΔE) of approximately 0.52 V. uva.es The response is highly stable, showing only a slight decrease in peak intensity (around 5%) after 100 cycles. uva.es The electrochemical behavior, including the potential and reversibility of these peaks, can be influenced by the nature of the carbonaceous material used for the electrode (e.g., graphite vs. multiwall carbon nanotubes) and the composition of the electrolytic solution. uva.esuva.es For instance, the presence of Li⁺ ions in the electrolyte can alter the cyclic voltammograms due to the important role of these ions in the ionic conductivity of Li₂Pc. uva.es

Electrode SystemElectrolyteRedox ProcessHalf-Wave Potential (E₁/₂)Peak Separation (ΔE)Reference
Li₂Pc/Graphite-CPE0.1 M KClPc²⁻ / Pc⁻ (Li₂Pc / LiPc•)-0.04 V~0.52 V uva.es

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful technique for probing the electrical properties of materials and their interfaces. It is used to study charge transfer, diffusion, and interfacial capacitance. In the study of Li₂Pc, EIS is particularly valuable for evaluating its potential use in energy storage devices, such as all-solid-state lithium batteries. chemrxiv.orgchemrxiv.org

When Li₂Pc is used as an interfacial layer between a solid electrolyte (like LLZTO) and a lithium metal electrode, EIS can quantify its effect on the interfacial resistance. chemrxiv.org Nyquist plots for symmetric cells (e.g., Li|LLZTO|Li) modified with a Li₂Pc interlayer typically show two semicircles at high frequencies, corresponding to the bulk and interfacial resistances, followed by a tail at low frequencies related to diffusion processes. chemrxiv.org

The analysis reveals that introducing a Li₂Pc interlayer can significantly suppress the high impedance at the electrode-electrolyte interface. chemrxiv.org This is attributed to the high lithium-ion mobility and high dielectric constant of dilithium phthalocyanine, which together enhance the kinetics of Li⁺ transport across the interface. chemrxiv.org The depressed semicircle shape often observed in the Nyquist plot for solid-state systems indicates a non-ideal capacitive behavior. chemrxiv.org Modeling these impedance spectra with equivalent circuits allows for the quantification of parameters like bulk resistance (R_b) and interfacial resistance (R_int). nih.gov

Galvanostatic Charge-Discharge Studies

Galvanostatic charge-discharge cycling is a fundamental technique for assessing the performance of battery electrodes. metrohm.com It involves charging and discharging a cell at a constant current while monitoring the potential as a function of time, which can be converted to capacity. metrohm.com This method is used to determine key parameters such as specific capacity, coulombic efficiency, and cycle life. researchgate.net

While detailed galvanostatic studies focusing solely on Li₂Pc are not extensively documented in the provided context, its application is inferred from its use as an interlayer and the characterization of other phthalocyanine derivatives as electrode materials. chemrxiv.orgresearchgate.net The electrochemical reaction Li₂Pc ⇌ LiPc• + Li⁺ + e⁻ forms the basis of its potential as an active electrode material. uva.es In a battery context, this reversible reaction would correspond to the de-intercalation (delithiation) and intercalation (lithiation) process during charge and discharge, respectively.

The performance is evaluated at different current rates, often expressed as C-rates (e.g., 0.1C, 1C, 2C), where 1C is the current required to fully charge or discharge the battery's nominal capacity in one hour. metrohm.com For novel materials like carboxyl-substituted phthalocyanines, which serve as a proxy for the potential of the phthalocyanine macrocycle, initial discharge capacities can be very high, demonstrating the promise of this class of compounds for high-capacity lithium-ion batteries. researchgate.net The stability of the material over repeated cycles is crucial, and galvanostatic studies are the primary method for evaluating this long-term performance. metrohm.com

Electrochemical Quartz Crystal Nanobalance (EQCN)

The Electrochemical Quartz Crystal Nanobalance (EQCN) is a highly sensitive gravimetric technique that measures minute mass changes on an electrode surface in real-time during an electrochemical process. nih.gov It combines electrochemical measurements with a quartz crystal microbalance (QCM), which operates on the principle that a change in mass (Δm) on the crystal's surface induces a proportional change in its resonant frequency (Δf). mdpi.com

EQCN is a valuable tool for analyzing biomolecular interactions, adsorption, and electrochemical deposition or dissolution. nih.govmdpi.com In the context of phthalocyanines, EQCM has been used to investigate mass changes associated with redox processes at film-modified electrodes. mdpi.comresearchgate.net

For dilithium phthalocyanine, EQCN can provide direct evidence of the ionic exchange that accompanies its redox transformations. During the electrochemical oxidation of a Li₂Pc film to LiPc, the release of Li⁺ ions from the film into the electrolyte would result in a corresponding mass decrease. Conversely, during the reduction of LiPc back to Li₂Pc, the uptake of Li⁺ ions from the electrolyte would cause a mass increase. By simultaneously monitoring the current (from cyclic voltammetry) and the mass change (from EQCN), it is possible to precisely correlate the charge passed with the molar mass of the ions exchanged, confirming the proposed redox mechanism. mdpi.com

Theoretical and Computational Investigations of Dilithiumphthalocyanine

Quantum Mechanical Approaches

Quantum mechanical approaches, particularly Density Functional Theory (DFT) and ab initio methods, offer a first-principles basis for investigating the behavior of dilithium (B8592608) phthalocyanine (B1677752). These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the system, enabling the prediction of a wide range of molecular and bulk properties.

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to phthalocyanines to predict their geometries, electronic and optical properties, and interaction energies. nih.govfzu.czmdpi.comnih.gov For dilithium phthalocyanine, DFT is instrumental in elucidating the fundamental characteristics that govern its performance as a functional material.

The electronic properties of dilithium phthalocyanine are largely determined by the 18 π-electron conjugated system of the phthalocyanine macrocycle. DFT calculations are used to determine the energies and distributions of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that influences the material's conductivity and optical absorption profile. gatech.edu

In Li₂Pc, the two lithium atoms are located out of the plane of the macrocycle, one above and one below. This arrangement leads to a different electronic structure compared to planar metal phthalocyanines. DFT studies show that the electronic conductivity in solid-state Li₂Pc arises from the overlap of π-π orbitals between adjacent stacked molecules. chemrxiv.org The calculations can also predict the characteristic Q and B bands in the optical absorption spectrum, which arise from π-π* transitions within the phthalocyanine ring. nih.gov

Table 1: Calculated Electronic Properties of Phthalocyanine Systems This table presents representative data from DFT calculations on phthalocyanine-based systems to illustrate typical outputs. The specific values can vary based on the computational method and basis set used.

PropertyCalculated ValueSignificance
HOMO-LUMO Gap (Eg)~1.0 - 1.5 eVDetermines electronic conductivity and optical properties. gatech.edu
Ionization PotentialCalculableEnergy required to remove an electron; relates to charge injection barriers.
Electron AffinityCalculableEnergy released when an electron is added; relates to charge injection barriers.

Point defects, such as vacancies and interstitials, can significantly influence the electronic and ionic transport properties of a material. The formation energy of a defect is the energy required to create that defect in a perfect crystal, and it determines the defect concentration at thermal equilibrium. DFT calculations are the primary theoretical tool for determining these energies. scm.comyoutube.com

While specific DFT studies on defect formation in Li₂Pc are not widely reported, the established methodology can be described. To calculate the formation energy of a defect (Ef), a supercell of the pristine material is constructed, and its total energy (Eperfect) is calculated. Then, a defect is introduced into the supercell, and the total energy of the defective cell (Edefect) is computed. The formation energy for a neutral defect is given by:

Ef = Edefect - Eperfect - Σ niμi

where ni is the number of atoms of element i added to (positive) or removed from (negative) the supercell to create the defect, and μi is the chemical potential of that element. scm.com For Li₂Pc, key intrinsic point defects would include lithium vacancies (VLi), lithium interstitials (Lii), and anti-site defects. The calculation of these formation energies is crucial for understanding conductivity mechanisms and material stability. mdpi.com

Table 2: Common Point Defects and Their Formation Energy Formula Illustrative framework for calculating defect formation energies using DFT.

Defect TypeDescriptionGeneral Formation Energy Formula
Lithium Vacancy (VLi)A lithium atom is removed from its lattice site.Ef[VLi] = Edefect - Eperfect + μLi
Lithium Interstitial (Lii)A lithium atom occupies a site not normally occupied in the crystal.Ef[Lii] = Edefect - Eperfect - μLi

Dilithium phthalocyanine has been proposed as a promising interlayer material in all-solid-state lithium batteries to mitigate high interfacial resistance between the electrode and the solid electrolyte. chemrxiv.orgchemrxiv.org DFT is used to model the structure and interactions at these critical interfaces, for example, between Li₂Pc and a solid electrolyte like garnet-type Li₇La₃Zr₂O₁₂ (LLZO). chemrxiv.orgchemrxiv.org

These simulations provide atomic-level details on how the Li₂Pc molecules arrange on the electrolyte surface. They can be used to calculate the binding energy, charge transfer, and changes in the electronic density of states upon interface formation. For instance, in a study modeling the interface between a simplified Li₂Pc model and a pyrite (B73398) (FeS₂) cluster, ab initio and DFT methods found that lithium ions from the phthalocyanine interact strongly with the surface sulfur atoms of the pyrite, while the iron atoms of pyrite interact with the nitrogen atoms of the phthalocyanine ring. researchgate.net Such specific interactions are key to understanding how the Li₂Pc layer facilitates ion transport and improves electrode-electrolyte contact.

When used as an additive in liquid electrolytes, Li₂Pc can significantly alter the local environment of the lithium ions. chemrxiv.org DFT calculations are employed to investigate the interactions between Li₂Pc, lithium ions (Li⁺), and solvent molecules or anions from the lithium salt (e.g., TFSI⁻). nih.govnih.gov These simulations can model the formation of Li⁺ solvation shells and the dissociation of Li⁺-anion pairs.

Research has shown that dilithium phthalocyanine in a Li-TFSI ionic liquid electrolyte can reduce the solvation around the Li-ions. chemrxiv.org DFT calculations can quantify this effect by comparing the binding energy of Li⁺ with solvent molecules versus its binding energy with the Li₂Pc molecule. By demonstrating a favorable interaction with Li₂Pc, these models can explain the observed increase in Li-ion mobility and transference number. The calculations reveal how Li₂Pc competes with solvent molecules and anions, breaking up contact ion pairs and freeing the Li⁺ for more efficient transport. chemrxiv.orgrsc.org

Ab initio calculations, which are based on quantum mechanics from first principles without reliance on empirical parameters, are crucial for determining the fundamental properties of molecules and their assemblies. For Li₂Pc, these methods have been used to analyze its crystalline structure and the formation of lithium-ion conducting channels. chemrxiv.orgresearchgate.net

Ab initio optimizations of a single Li₂Pc molecule and its dimers are often the first step in understanding its self-assembly behavior. researchgate.net These calculations have revealed that in its crystalline form, Li₂Pc favors a molecular assembly due to attractive forces between adjacent molecules. A key finding from these calculations is the change in the intramolecular Li-Li distance upon assembly. In an isolated molecule, the distance between the two lithium ions is calculated to be approximately 1.99 Å. However, within the self-assembled structure, this distance increases to 2.67 Å. chemrxiv.org This elongation is attributed to a weakening of the Li-N bonds and is critical for the formation of a continuous channel for Li-ion conduction. The presence of attractive forces between the lithium ions and the negatively charged nitrogen atoms of adjacent molecules further facilitates these ionic pathways. chemrxiv.org

Table 3: Structural Parameters of Dilithium Phthalocyanine from Ab Initio Calculations

ParameterCalculated Value (Å)Context
Intramolecular Li-Li Distance1.99Single, isolated Li₂Pc molecule. chemrxiv.org
Intramolecular Li-Li Distance2.67Self-assembled crystalline structure. chemrxiv.org

Density Functional Theory (DFT) Calculations

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens to examine the time-dependent behavior of molecular systems. For dilithium phthalocyanine, these simulations are pivotal in elucidating the fundamental processes that govern its performance as an ion conductor.

Ion Transport Dynamics

Theoretical studies highlight that dilithium phthalocyanine possesses inherent properties conducive to rapid lithium-ion mobility. researchgate.netchemrxiv.org MD simulations and related computational models have explored how the unique molecular structure of Li₂Pc facilitates efficient ion transport. A key mechanism identified is the ability of Li₂Pc to modulate the local environment of lithium ions. When used as an interlayer or additive in an electrolyte, Li₂Pc can reduce the solvation of Li⁺ ions. chemrxiv.org By weakening the coordination shell of solvent or polymer molecules around the lithium cation, it lowers the energy barrier for ion movement, thereby increasing Li-ion mobility and enhancing transport kinetics across interfaces. researchgate.netchemrxiv.orgchemrxiv.org

Effect of Structural Defects on Ionic Conductivity

While the influence of structural defects—such as vacancies, dislocations, or grain boundaries—on ionic conductivity is a significant area of research for many solid electrolytes, specific computational studies detailing these effects in pure dilithium phthalocyanine are not extensively documented in the available literature. For many crystalline ion conductors, defects can either enhance conductivity by creating new diffusion pathways or impede it by trapping ions. researchgate.netrsc.org However, without targeted simulations on Li₂Pc, the precise impact of such defects on its ion transport mechanisms remains an area requiring further investigation.

Solvation Dynamics and Anion Hydration

Computational investigations have shown that a primary advantage of using dilithium phthalocyanine in an electrolyte system is its ability to influence solvation dynamics. chemrxiv.org In systems containing ionic liquids or other solvents, the presence of Li₂Pc leads to a reduction in the solvation shell around the Li⁺ ions. chemrxiv.org This desolvation effect is critical for promoting higher Li-ion mobility. chemrxiv.org The interaction is focused on the cation's environment; the specific dynamics of anion hydration in the presence of Li₂Pc are less detailed, as the primary function of the compound is to facilitate the transport of the lithium cation.

Non-equilibrium Ab Initio Molecular Dynamics (AIMD) for Conductivity

Ab initio calculations, which are based on first principles of quantum mechanics, provide highly accurate information about the electronic structure and bonding within a material. Such calculations reveal that dilithium phthalocyanine in its crystalline state naturally favors the formation of organized molecular assemblies. chemrxiv.org This self-assembly is driven by attractive forces between the Li₂Pc molecules. chemrxiv.org While specific non-equilibrium AIMD simulations to derive the precise ionic conductivity of Li₂Pc are not widely reported, these foundational ab initio findings are critical. They explain the formation of the structured pathways that are essential for the material's function as an ion conductor. chemrxiv.orgresearchgate.netaps.org The ordered structure creates a favorable electrostatic environment for ion movement, which is a prerequisite for high conductivity.

Computational Modeling of Interfacial Structures and Dynamics

One of the most promising applications of dilithium phthalocyanine is as an interfacial layer in all-solid-state lithium-ion batteries, particularly between a solid electrolyte and a cathode. researchgate.netchemrxiv.orgchemrxiv.org Computational modeling has been instrumental in understanding its role in this context. Simulations show that when applied at an interface, Li₂Pc can effectively suppress the high impedance that often plagues solid-solid contacts. researchgate.netchemrxiv.org

Theoretical models demonstrate that Li₂Pc forms a stable and organized assembly at the interface, which acts as a bridge to facilitate smooth Li⁺ transport from the solid electrolyte to the cathode. chemrxiv.org This structured interlayer improves the physical contact and enhances the kinetics of charge transfer across the boundary. researchgate.netchemrxiv.org The high dielectric constant of Li₂Pc also plays a role in this enhancement. researchgate.netchemrxiv.org

Table 1: Computationally Modeled Functions of Dilithium Phthalocyanine at Solid-State Interfaces
Interfacial PropertyObserved Effect of Li₂Pc InterlayerUnderlying Mechanism (from Computational Models)Source
Interfacial ResistanceSignificant reduction in impedanceFormation of an organized molecular assembly improving electrode-electrolyte contact. researchgate.netchemrxiv.org
Ion Transport KineticsEnhanced Li⁺ transport across the interfaceActs as a bridge for ions and possesses a high dielectric constant. researchgate.netchemrxiv.orgchemrxiv.org
Interface StabilitySuppression of detrimental side reactions (e.g., Li₂CO₃ formation)Creates a stable physical and electrochemical barrier. chemrxiv.org

Simulation of Ionic Transport Pathways within Solid-State Systems

Simulations of dilithium phthalocyanine have provided a detailed picture of how it creates pathways for ion movement. Ab initio calculations show that the ordered, crystalline assembly of Li₂Pc molecules generates a continuous negative electrostatic potential field. chemrxiv.org This field acts as a channel, guiding the positively charged lithium ions and assisting their transport through the structure. chemrxiv.org This simulation-based finding explains how Li₂Pc can function as a single-ion transport medium, where the structural arrangement of the molecules themselves forms the transport pathway, enhancing the efficiency of ion conduction within a solid-state battery system. chemrxiv.org

Computational Design for Enhanced Electrochemical Performance

Theoretical and computational investigations are pivotal in understanding and optimizing the electrochemical characteristics of Dilithiumphthalocyanine (Li₂Pc) for energy storage applications. By employing advanced modeling techniques, researchers can predict material properties, elucidate reaction mechanisms, and guide the rational design of materials with superior performance. berkeley.eduberkeley.edu These computational approaches allow for the screening of novel materials and the optimization of existing ones by simulating properties such as ionic conductivity, structural stability, and voltage profiles before engaging in resource-intensive experimental synthesis. berkeley.eduhpcwire.com

Ab initio calculations, which are based on first-principles quantum mechanics, provide profound insights into the fundamental structure of Li₂Pc. berkeley.edu Unlike typical metal phthalocyanines that contain a single divalent metal ion in the center of the ring, computational models confirm that Li₂Pc incorporates two lithium ions, one positioned above and one below the plane of the phthalocyanine ring. chemrxiv.org These calculations also reveal that in its crystalline form, Li₂Pc molecules tend to form assemblies due to attractive intermolecular forces. chemrxiv.org This computationally predicted arrangement is crucial for its electrochemical function, particularly its mixed electronic-ionic conductivity, which arises from the overlap of p-p orbitals for electron transport and the mobility of Li⁺ ions through channels formed by the molecular stacking. uva.es

Density Functional Theory (DFT) is a primary tool used to investigate the electronic structure and properties of materials like Li₂Pc. researchgate.netrsc.org DFT calculations can be used to determine key parameters that govern electrochemical performance. For instance, these calculations can predict the binding energies between Li₂Pc and electrolyte components, elucidate ion diffusion mechanisms and pathways, and estimate theoretical voltage profiles and capacitance. berkeley.eduresearchgate.netutexas.edu By systematically modifying the molecular structure in silico (e.g., through chemical substitution) and calculating the resulting electrochemical properties, computational design efforts can rapidly identify the most promising strategies for enhancing performance. rsc.orgnih.gov

The findings from these computational investigations provide a theoretical foundation for the experimental application of Li₂Pc. For example, the calculated ionic and electronic conductivity values help to quantify its effectiveness as a material for specific battery components.

Table 4.5.1: Computationally Derived Properties of this compound

PropertyComputational MethodFindingImplication for Electrochemical PerformanceReference
Molecular Structure Ab initio calculationsTwo Li⁺ ions located above and below the phthalocyanine plane.Unique 3D structure influences ion mobility and intermolecular interactions. chemrxiv.org
Crystalline Form Ab initio calculationsFavors the formation of molecular assemblies due to attractive forces.Creates channels that facilitate Li⁺ ion transport, contributing to ionic conductivity. chemrxiv.org
Conductivity Type Theoretical AnalysisPossesses mixed electronic-ionic conductivity.Allows for simultaneous transport of electrons (via p-p orbital overlap) and ions (via Li⁺ mobility). uva.es
Interfacial Behavior Computational ModelingActs as an effective interlayer to suppress high impedance at electrode-electrolyte interfaces.Improves ion transport and current distribution, enhancing battery cycling and rate capability. chemrxiv.org

These theoretical insights are instrumental in accelerating the development cycle for new energy storage technologies by providing a predictive framework to guide experimental efforts. hpcwire.com

Electronic Structure and Charge Transport Mechanisms in Dilithiumphthalocyanine

Fundamental Charge Transport Mechanisms

Hopping Conduction in Amorphous Systems

In amorphous thin films of dilithium (B8592608) phthalocyanine (B1677752), charge transport is often governed by a hopping mechanism. This process is particularly prevalent in disordered systems where charge carriers (electrons or holes) are localized and move by "hopping" between adjacent molecular sites. Studies on amorphous Li₂Pc thin films have shown that the temperature-dependent electrical conductivity exhibits behavior characteristic of hopping conduction, especially at lower temperatures. researchgate.net This mechanism is typical for amorphous organic semiconductors where the lack of long-range order prevents the formation of continuous energy bands, instead creating localized states between which charge carriers can move via thermal activation. researchgate.net

Electron Delocalization and Conductive Anisotropy

The fundamental electronic feature of the phthalocyanine macrocycle is its extensive network of 18 π-electrons, which are delocalized across the planar ring structure. researchgate.net This electron delocalization is a key factor in its ability to transport charge. nih.govrsc.org When a charge is introduced into a phthalocyanine molecule, it rapidly spreads across the entire macrocycle. researchgate.net

In the solid state, the efficiency of charge transport is heavily influenced by the spatial arrangement of the molecules, particularly the degree of π-π stacking between adjacent phthalocyanine rings. Effective orbital overlap between stacked molecules creates pathways for charge carriers to move throughout the material. This molecular arrangement inherently leads to conductive anisotropy, where the conductivity is significantly higher along the stacking direction compared to directions perpendicular to it. The delocalized electronic states favor a band-like transport mechanism when molecular ordering is high, but the efficiency is dependent on the intermolecular arrangement. nih.govresearchgate.net

Intrinsic Semiconducting Behavior of Dilithium Phthalocyanine

Dilithium phthalocyanine is recognized as an intrinsic molecular semiconductor. researchgate.netresearchgate.net Its semiconducting properties arise from the formation of a π-radical, where an unpaired electron is delocalized over the macrocycle, creating mobile charge carriers without the need for external doping. researchgate.net

Early measurements of lithium phthalocyanine revealed a semiconducting nature with a room temperature conductivity in the range of 10⁻³ to 10⁻² S/cm and a corresponding energy gap of about 0.2 eV. researchgate.net More recent studies on amorphous thin films of dilithium phthalocyanine complexes have reported lower conductivities, on the order of 10⁻⁶ to 10⁻⁵ S/cm. researchgate.net The optical band gap for these films has been determined from absorption spectra to be approximately 1.5 eV, with other transitions occurring at higher energies (2.3-2.43 eV). researchgate.net This significant difference between the electrical and optical gaps can be attributed to charge localization effects in organic molecular materials. researchgate.net

Reported Electronic Properties of Dilithium Phthalocyanine

Property Value Material Form Source(s)
Conductivity (σ) 10⁻² - 10⁻³ S/cm Not Specified researchgate.net
Conductivity (σ) 2.0 x 10⁻⁵ - 4.2 x 10⁻⁵ S/cm Amorphous Thin Film researchgate.net
Energy Gap (Electrical) ~0.2 eV Not Specified researchgate.net
Energy Gap (Optical) ~0.5 eV Not Specified researchgate.net
Energy Gap (Optical) ~1.5 eV Amorphous Thin Film researchgate.net

Influence of Molecular Structure and Substituents on Electronic Properties

The electronic properties of phthalocyanines are highly sensitive to their molecular and supramolecular structure. A primary factor is the geometric arrangement in the solid state, including the intermolecular separation and the staggering angle between stacked macrocycles. tubitak.gov.tr These parameters directly control the degree of π-orbital overlap, which is essential for efficient charge transport.

Furthermore, the electronic characteristics can be precisely tuned by adding chemical substituents to the periphery of the phthalocyanine ring. acs.orgresearchgate.net

Electron-withdrawing groups , such as halogens, can significantly alter the energy levels of the molecular orbitals, particularly lowering the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This modification can enhance the stability of the material and is a common strategy for developing n-type organic semiconductors. rsc.org

Bridging ligands in polymeric phthalocyanine structures also play a critical role. Changing the ligand that links repeating phthalocyanine units can dramatically increase conductivity by orders of magnitude. For instance, using ligands with low-lying LUMOs, such as s-tetrazine, can substantially enhance the intrinsic semiconducting properties without requiring external doping. tubitak.gov.tr

Axial substituents attached to the central metal ion can also influence properties, with studies on silicon phthalocyanines showing that increasing the electron-withdrawing character of these groups can lead to improved device performance. squarespace.com

Role of Radical Formation in Electronic Conductivity

The intrinsic conductivity of lithium phthalocyanine is directly linked to the formation of a stable π-radical. researchgate.net In the LiPc molecule, the lithium ion resides in the center of the macrocycle, which has formally lost two protons, resulting in an unpaired electron. researchgate.net This electron is not localized on a single atom but is delocalized across the inner ring of the π-conjugated system. researchgate.net

This delocalized unpaired electron functions as a mobile charge carrier, giving the material its intrinsic semiconducting character. researchgate.net The presence of such a radical is a key feature that distinguishes certain phthalocyanines, like those with lithium or lutetium, as highly conductive molecular materials. researchgate.net The ease with which this radical species can be oxidized or reduced is a crucial property for its function in electronic devices. researchgate.net The stability of the radical state is enhanced by the extensive delocalization provided by the phthalocyanine framework and the inertness of the surrounding chemical environment. nih.gov

Optical Phenomena and Spectroscopic Signatures of Dilithiumphthalocyanine

Absorption Characteristics in UV-Vis Region

The optical properties of dilithiumphthalocyanine (Li₂Pc), like other metallophthalocyanines, are defined by the extensive π-conjugated electron system of the phthalocyanine (B1677752) macrocycle. Its electronic absorption spectrum in the Ultraviolet-Visible (UV-Vis) region is characterized by two principal absorption bands: the Soret band (or B band) and the Q band. ias.ac.in

The Soret band is a high-energy absorption located in the near-UV region, typically between 300–400 nm, which arises from electronic transitions from deeper π levels to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com The Q band is an intense absorption in the visible region, generally between 600–700 nm, and is responsible for the characteristic blue-green color of phthalocyanines. mdpi.com This band corresponds to the π → π* electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the LUMO of the phthalocyanine ring. mdpi.com

In amorphous thin films of dilithium (B8592608) phthalocyanine complexes, the Soret band appears in the 363–383 nm region, while the Q-band is observed within the 559–684 nm range. scirp.org Studies on these amorphous films have identified optical band gap values around 1.4–1.6 eV, with another significant band appearing between 2.3 and 2.43 eV, attributed to non-direct transitions. scirp.orgresearchgate.netrciueducation.org

UV-Vis Absorption Bands for Amorphous Dilithium Phthalocyanine Complex Films
BandWavelength Range (nm)Energy Range (eV)Transition Type
Soret (B) Band363 - 383~3.24 - 3.42Deeper π → LUMO
Q Band559 - 684~1.81 - 2.22HOMO → LUMO (π → π*)
Optical GapN/A1.4 - 1.6Non-direct

In ordered molecular films, such as crystalline phthalocyanine structures, the Q-band often exhibits a splitting into two or more distinct peaks. This phenomenon, known as Davydov splitting, arises from intermolecular interactions between translationally non-equivalent molecules within the crystal's unit cell. rsc.orgacs.org The coupling of excitonic states between adjacent molecules leads to the formation of new energy levels, resulting in multiple absorption peaks where a single peak would be observed in an isolated molecule. rsc.orgnsf.gov

The magnitude of the Davydov splitting is dependent on the strength of the intermolecular Coulombic interactions and the relative orientation of the molecules in the solid state. nsf.gov The appearance of this splitting is a strong indicator of molecular ordering and the formation of crystalline phases (e.g., α or β polymorphs) in the thin film. researchgate.netresearchgate.net Theoretical studies indicate that geometrical distortions associated with changes in the carbon-nitrogen bonds of the macrocycle can also contribute to Q-band splitting. diva-portal.org

The thickness of dilithium phthalocyanine thin films has a notable influence on their optical absorption properties, particularly the calculated optical gap. For amorphous films of dilithium phthalocyanine, analysis using the Tauc model shows that the optical gap tends to be smaller for thicker films. researchgate.netrciueducation.org This dependence is attributed to several factors, including an increase in localized states within the band gap and a decrease in light transmittance as thickness increases. researchgate.netresearchgate.net

However, when using the Cody model, which accounts for a fundamental curvature in the spectral dependence of the absorption, the calculated optical gap shows negligible dependence on film thickness. scirp.orgresearchgate.net This suggests that the Tauc model's dependency may be influenced by the extrapolation method over a limited energy range. scirp.org For other metallophthalocyanines, it has also been observed that increasing film thickness can lead to a redshift in the absorption edge and a decrease in the optical band gap. chalcogen.ro

Effect of Film Thickness on Optical Gap of Amorphous Li₂Pc Films
ModelDependence on Film ThicknessObservation
Tauc ModelDependentThe optical gap value decreases as the film thickness increases. researchgate.net
Cody ModelNegligibleThe calculated optical gap shows little to no change with varying film thickness. scirp.orgresearchgate.net

Electrochromic Behavior and Mechanisms

Electrochromism is the phenomenon where a material undergoes a reversible change in color in response to an applied electrical potential. Phthalocyanine compounds are well-known for their electrochromic properties due to their stable, large π-conjugated systems that can readily undergo redox reactions. rsc.orgacs.org The mechanism involves the oxidation and reduction of either the central metal ion or the phthalocyanine ring itself. rsc.orgrsc.org

These electrochemical processes alter the electronic structure of the molecule, thereby changing its absorption spectrum and resulting in a visible color change. rsc.org For instance, in transition-metal phthalocyanines, changes in the valence state of the central metal during redox cycling are a primary driver of the electrochromic effect. rsc.org While specific studies on dilithium phthalocyanine are limited, the general mechanism in related compounds involves ion injection/ejection from an electrolyte to balance the charge within the film during the redox process, leading to the observed color switching. rsc.org The stability and reversibility of these color changes are critical for applications such as smart windows and displays. acs.org

Optical Limiting Properties of Composites

Optical limiting is a nonlinear optical phenomenon where the transmittance of a material decreases as the intensity of incident light increases. This property is crucial for protecting sensors and human eyes from high-intensity laser radiation. Phthalocyanines are considered highly promising materials for optical limiting applications due to a mechanism known as reverse saturable absorption (RSA). mdpi.comscispace.com

In RSA, the absorption cross-section of the molecule in its excited state is significantly larger than that of its ground state. mdpi.com When exposed to high-intensity light, a large population of molecules is promoted to the excited state, leading to a substantial increase in absorption and thus limiting the transmission of light. Phthalocyanine composites, often created by embedding the molecules in a polymer matrix like Poly(methyl methacrylate) (PMMA) or polyvinyl chloride (PVC), exhibit strong optical limiting behavior. acrhem.orgresearchgate.net Embedding phthalocyanines within a polymer host can enhance their performance and photostability compared to solutions. tandfonline.com

Correlation between Optical Absorption and Material Structure

The optical absorption characteristics of dilithium phthalocyanine are intrinsically linked to its material structure, particularly the distinction between amorphous and crystalline forms. In a defect-free crystalline semiconductor, the absorption spectrum shows an abrupt edge corresponding to the band gap. scirp.orgresearchgate.net In contrast, amorphous dilithium phthalocyanine films exhibit a tail in the absorption spectrum that extends into the band gap region. mdpi.comscirp.org

This "Tauc tail" is a hallmark of amorphous materials and arises from the structural disorder, which creates a distribution of localized electronic states within the gap. scirp.org The application of analytical models like the Tauc and Cody models to the absorption spectra of amorphous Li₂Pc films allows for the determination of the optical gap and provides insights into the electronic transitions. scirp.orgresearchgate.net The amorphous structure leads to optical transitions that are dominated by so-called indirect interband transitions, where conservation of electron momentum is not required. scirp.org Therefore, the morphology of the film—whether it is ordered and crystalline or disordered and amorphous—plays a critical role in defining its optical absorption profile and electronic properties. mdpi.com

Excitonic Phenomena in this compound

In molecular solids like dilithium phthalocyanine, the absorption of a photon creates an exciton—a bound state of an electron and the hole it leaves behind—rather than free charge carriers. nsf.gov Due to the strong localization of charges in these organic materials, the excitons are typically of the Frenkel type, which are tightly bound and localized on a single molecule. nih.gov

The presence of these Frenkel excitons is fundamental to understanding the optical properties of phthalocyanine films. scirp.org Intermolecular interactions in ordered films can lead to the delocalization of these excitons over multiple molecules, forming excitonic bands. nsf.govchemrxiv.org The coupling between excitons on adjacent molecules is responsible for phenomena such as the Davydov splitting observed in the absorption spectra of crystalline films. nsf.gov The dynamics of these excitons, including their diffusion and annihilation, govern the photophysical behavior of the material and are critical for its performance in optoelectronic applications. rsc.org

Thin Film Science and Engineering of Dilithiumphthalocyanine

Thin Film Deposition Techniques

The fabrication of thin films of dilithium (B8592608) phthalocyanine (B1677752) (Li₂Pc) is a critical step in the development of various electronic and optoelectronic devices. The method of deposition significantly influences the film's quality, molecular arrangement, and ultimately, its performance characteristics. Several techniques have been employed to deposit thin films of phthalocyanine compounds, each with distinct advantages and process parameters.

High-Vacuum Thermal Evaporation/Sublimation

High-vacuum thermal evaporation (HVTE) is a widely utilized physical vapor deposition (PVD) method for creating thin films of organic materials, including dilithium phthalocyanine. scirp.orgresearchgate.netanahuac.mx This technique is favored for its ability to produce high-purity thin films, as many phthalocyanine compounds can be sublimated without decomposition. scirp.org

The process is conducted in a high-vacuum chamber, typically at pressures below 10⁻⁵ Torr, to minimize the incorporation of impurities and to ensure a long mean free path for the evaporated molecules. vaccoat.com The source material, dilithium phthalocyanine powder, is placed in a crucible or a boat made of a refractory material like tungsten or molybdenum. vaccoat.com An electric current is passed through the boat, heating it resistively and causing the Li₂Pc to sublimate. vaccoat.com The resulting vapor then travels through the vacuum and condenses onto a substrate, which is strategically placed in the path of the vapor stream. rdmathis.com

The properties of the deposited film, such as thickness and uniformity, are controlled by several factors including the evaporation rate, the distance between the source and the substrate, the substrate temperature, and the duration of the deposition. vaccoat.comrdmathis.com The high thermal stability of metallophthalocyanines makes them particularly suitable for this deposition method, as it prevents the breakdown of the material during the heating process. anahuac.mx This technique allows for the deposition of Li₂Pc films on various substrates, such as quartz and single-crystalline silicon wafers. researchgate.netanahuac.mx

ParameterDescriptionTypical ValuesImpact on Film Properties
Vacuum Pressure The pressure inside the deposition chamber.< 10⁻⁵ TorrReduces contamination and increases mean free path of molecules.
Source Temperature The temperature to which the Li₂Pc material is heated for sublimation.Varies depending on desired evaporation rate.Affects the rate of deposition.
Substrate Temperature The temperature of the substrate during deposition.Can be controlled (e.g., room temperature or elevated).Influences the mobility of molecules on the surface, affecting film morphology and crystallinity.
Deposition Rate The rate at which the film thickness increases.Angstroms per second (Å/s).Can influence grain size and film density.
Source-to-Substrate Distance The distance between the evaporation source and the substrate.Several centimeters.Affects film uniformity and deposition rate.

Langmuir-Blodgett (LB) Method

The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly ordered, ultra-thin films with precise control over thickness at a molecular level. arxiv.orgbiolinscientific.com This method involves the transfer of a monolayer of molecules from a liquid-gas interface to a solid substrate. wikipedia.org

The process begins with dissolving an amphiphilic derivative of the molecule of interest in a volatile, water-insoluble solvent. This solution is then carefully spread onto the surface of a subphase, typically purified water, in a Langmuir trough. nih.gov As the solvent evaporates, a monolayer of the molecules is formed at the air-water interface. nih.gov This monolayer is then compressed by movable barriers, which reduces the area per molecule and allows for the control of the packing density. biolinscientific.com

A solid substrate is then vertically dipped into and withdrawn from the subphase through the compressed monolayer. arxiv.org With each pass, a single monolayer is transferred onto the substrate, allowing for the construction of multilayered films with a well-defined structure. wikipedia.orgnih.gov The LB method offers exceptional control over the molecular organization and orientation within the film. arxiv.org

While extensively used for various phthalocyanine derivatives, specific detailed research findings on the application of the LB method for unsubstituted dilithium phthalocyanine are not widely documented in the provided search results. However, the principles of the technique are broadly applicable to appropriately functionalized phthalocyanine compounds. arxiv.org

StepDescriptionKey Parameters
1. Monolayer Formation Spreading a solution of amphiphilic molecules on a liquid subphase.Spreading solvent, subphase composition and temperature.
2. Monolayer Compression Reducing the surface area to control molecular packing density.Surface pressure, compression speed.
3. Monolayer Transfer Dipping and withdrawing a solid substrate through the monolayer.Dipping speed, number of cycles.

Electrophoretic Deposition

Electrophoretic deposition (EPD) is a colloidal processing technique that utilizes an electric field to deposit charged particles from a suspension onto a conductive substrate. nih.govmdpi.com This method is advantageous for its ability to form uniform films over complex shapes and for its relatively simple setup. mdpi.com

The EPD process involves the preparation of a stable colloidal suspension of the material to be deposited, in this case, dilithium phthalocyanine particles, in a liquid medium. nih.gov The particles in the suspension must possess a net surface charge. An electric field is then applied between two electrodes immersed in the suspension. The charged particles migrate towards the electrode with the opposite polarity (electrophoresis) and are deposited onto it, forming a coherent film. mdpi.com

The thickness and morphology of the deposited film can be controlled by adjusting the applied voltage, deposition time, concentration of the suspension, and the conductivity of the medium. mdpi.com After deposition, the film is typically dried and may undergo further heat treatment to improve its density and adhesion to the substrate. mdpi.com While EPD has been successfully applied to various materials, including other lithium-containing compounds for battery applications, specific studies detailing the electrophoretic deposition of dilithium phthalocyanine were not prominent in the search results. mdpi.com

Casting Method

The casting method, also known as solvent casting, is a straightforward and cost-effective technique for producing thin films from a solution. formulationbio.com This method is particularly suitable for materials that are soluble in volatile solvents. formulationbio.com

The process involves dissolving the material, such as dilithium phthalocyanine, in an appropriate solvent to form a homogeneous solution. formulationbio.com This solution is then cast onto a flat substrate, such as a petri dish or a steel belt, using a casting knife or a slot die to ensure a uniform thickness. formulationbio.comipco.com The solvent is subsequently evaporated under controlled conditions, which may involve heating, leaving behind a solid thin film. formulationbio.comformulationbio.com

Key factors that influence the quality of the cast film include the viscosity of the solution, the choice of solvent, the evaporation rate, and the surface properties of the substrate. formulationbio.com The casting method is versatile and can be adapted for both small-scale laboratory preparations and continuous industrial production. formulationbio.comipco.com Although a common technique for film formation, detailed research specifically on the casting of dilithium phthalocyanine thin films was not found in the provided search results. However, the general principles are applicable to soluble phthalocyanine derivatives. researchgate.net

Morphology and Microstructure of Thin Films

The morphology and microstructure of dilithium phthalocyanine thin films are critical determinants of their physical and electronic properties. These characteristics are heavily influenced by the deposition technique and the process parameters used during fabrication.

Analysis of Li₂Pc-based thin films deposited by vacuum thermal evaporation has been conducted using techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM). researchgate.netanahuac.mx These studies reveal that the surface morphology can range from flat surfaces with some ramifications to quite regular and smooth appearances. scirp.org The differences in morphology are often attributed to variations in the film thickness and the aggregation state of the molecules. scirp.org

Crystalline vs. Amorphous Nature

The degree of crystallinity in phthalocyanine thin films can significantly impact their performance in electronic devices. Metallophthalocyanines can exist in various crystalline forms or as an amorphous solid, depending on the molecular self-stacking ability and the deposition conditions. anahuac.mx

For dilithium phthalocyanine thin films produced by high-vacuum thermal evaporation, studies have indicated that the resulting films tend to have an amorphous nature. scirp.organahuac.mx SEM micrographs of these films typically show an amorphous appearance without any observable periodicity. scirp.organahuac.mx This amorphous structure is a common outcome when the low-pressure evaporation technique is employed for the deposition of phthalocyanine-based materials. anahuac.mx The vacuum thermal evaporation process is considered a molecular process, where the intramolecular bonds are preserved, but the long-range order characteristic of a crystalline solid may not be established. scirp.org

Molecular Self-Stacking and Columnar Disposition

Phthalocyanine molecules, including dilithiumphthalocyanine, are known for their planar structure, which facilitates intermolecular interactions and leads to self-assembly into ordered arrangements. A common structural motif in phthalocyanine thin films is the formation of columnar stacks. In these arrangements, the planar molecules stack on top of one another, akin to a roll of coins. This stacking is primarily driven by pi-pi (π-π) interactions between the delocalized electron systems of adjacent molecules.

The relative displacement of adjacent molecules within a columnar stack can vary, leading to different polymorphic forms, such as the α and β phases observed in many metallophthalocyanines. researchgate.net The orientation of these columns with respect to the substrate can be influenced by fabrication conditions and substrate interactions. For instance, the columns can lie parallel to the substrate surface or stand perpendicular to it. This molecular organization is crucial as it significantly impacts the charge transport properties of the thin film.

Influence of Fabrication Procedure on Film Structure

The method used to fabricate this compound thin films has a profound impact on their resulting structure and morphology. Metallophthalocyanine films can exhibit either a crystalline or an amorphous structure depending on the molecule's capacity for self-stacking and the specifics of the deposition process. anahuac.mx

One common technique for the deposition of phthalocyanine films is vacuum thermal evaporation. In this process, the source material is heated in a high vacuum environment, causing it to sublime and then condense onto a cooler substrate. Research on derivatives of this compound has shown that thermal evaporation can lead to the formation of amorphous thin films. anahuac.mx In such films, the long-range order characteristic of a crystal is absent. The resulting surface morphology, as analyzed by techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM), may show agglomerations of small particles that form larger rounded grains. anahuac.mx

The choice of fabrication parameters during thermal evaporation, such as substrate temperature, deposition rate, and vacuum pressure, can further influence the film's structural properties. These parameters can affect the kinetic energy and mobility of the molecules arriving at the substrate surface, thereby influencing their ability to arrange themselves into ordered structures.

Control over Film Thickness and Molecular Organization

Precise control over the thickness of this compound films is essential for their integration into electronic devices, as the thickness can significantly influence their optical and electrical properties. Techniques like ellipsometry are employed to accurately measure the thickness of the deposited films. anahuac.mx

The fabrication process itself provides the primary means of controlling film thickness. In vacuum thermal evaporation, the duration of the deposition and the rate of sublimation of the source material are key parameters that determine the final thickness of the film. By carefully monitoring the deposition process, for instance with a quartz crystal microbalance, films with desired thicknesses can be reproducibly obtained.

Studies on this compound derivatives have demonstrated a correlation between film thickness and their optical properties. For example, the intensity of absorption peaks in the UV-Vis spectrum increases with film thickness. anahuac.mx Furthermore, the calculated optical band gap has been observed to be larger for thinner films. anahuac.mx The molecular organization within the film can also be thickness-dependent. In the initial stages of growth, the film structure is often heavily influenced by the substrate. As the film thickness increases, the structure may transition to a bulk-like arrangement.

Table 1: Influence of Film Thickness on the Optical Properties of a this compound Derivative Film

Film Thickness (Å)Relative Intensity of Absorption PeaksTauc Optical Gap
4049LowerLarger
6447HigherSmaller

This table is generated based on findings for a derivative of this compound, illustrating the general trend of how film thickness can impact optical characteristics. anahuac.mx

Substrate Effects on Film Properties and Growth

The choice of substrate plays a critical role in determining the properties and growth characteristics of this compound thin films. The substrate can influence the nucleation and growth mechanism, molecular orientation, and crystalline structure of the overlying film. The initial layers of the film are particularly sensitive to the substrate's physical and chemical properties.

The growth of thin films is influenced by the strength of the interaction between the adsorbate (the film-forming molecules) and the substrate. A stronger interaction can promote the formation of stable surface structures and may lead to a smaller number of larger islands during the initial stages of growth. beilstein-journals.org Conversely, a weaker interaction might result in a higher density of smaller islands.

The surface energy of the substrate is another important factor. Substrates with higher surface free energy can lead to better wetting and a smaller nucleation delay for the deposited film. mdpi.com The surface of the substrate is often pre-treated to ensure cleanliness and to control its surface properties. For instance, silicon wafers might undergo chemical etching to remove the native oxide layer before deposition. anahuac.mx

The nature of the substrate, whether it is amorphous (like glass) or crystalline (like single-crystal silicon), can also dictate the structure of the deposited film. A crystalline substrate can act as a template, inducing epitaxial or textured growth in the phthalocyanine film, where the molecular arrangement in the film has a specific relationship with the crystal structure of the substrate.

Thermal Integrity and Temperature-Induced Structural Re-arrangement in Films

The thermal stability of this compound thin films is a crucial characteristic, especially for applications that may involve elevated operating temperatures or thermal processing steps. Post-deposition annealing, which involves heating the film to a specific temperature, can be employed to induce structural re-arrangements.

Thermal annealing can provide the necessary energy for molecules to overcome kinetic barriers and rearrange into more thermodynamically stable configurations. This can lead to an increase in crystallinity, a change in the polymorphic phase, or a modification of the molecular orientation relative to the substrate. For instance, in some phthalocyanine films, an increase in substrate temperature during deposition or post-deposition annealing can promote the growth of a more ordered crystalline structure.

The temperature at which structural changes occur is an indicator of the film's thermal integrity. These changes can be monitored by various characterization techniques that are sensitive to the film's structure and morphology. It has been observed in some phthalocyanine systems that annealing can lead to a selective aggregation-disaggregation process, which in turn affects the optical properties of the film. researchgate.net The thermal history of the film is, therefore, a key factor in determining its final properties. The disintegration of a continuous thin film into isolated islands is a potential thermal instability, driven by the minimization of surface free energy at elevated temperatures. mdpi.com

Table 2: Summary of Key Factors in Thin Film Engineering of this compound

ParameterInfluence on Film Properties
Fabrication Procedure Determines whether the film is amorphous or crystalline. anahuac.mx
Film Thickness Affects optical properties such as absorption intensity and optical gap. anahuac.mx
Substrate Type Influences nucleation, growth, and molecular orientation.
Thermal Treatment Can induce structural re-arrangements and changes in crystallinity.

Interfacial Phenomena and Engineering for Dilithiumphthalocyanine Systems

Electrode/Electrolyte Interface Challenges in Electrochemical Devices

The interface between the electrode and the electrolyte is a focal point of electrochemical activity, but it is also a region prone to a host of issues that can degrade device performance. In solid-state batteries, for instance, achieving and maintaining intimate physical contact between the solid electrode and the solid electrolyte is a significant challenge. valipod.comrsc.org Unlike liquid electrolytes that can wet the electrode surface, the rigid nature of solid components can lead to voids and poor contact, resulting in high interfacial resistance. valipod.comrsc.org This resistance impedes the flow of ions, leading to increased polarization and reduced utilization of the active materials. rsc.org

Furthermore, the interface is often a site of chemical and electrochemical instability. valipod.com Unwanted side reactions can occur, forming resistive layers that further block ion transport. valipod.com In lithium metal batteries, a major safety concern is the formation of lithium dendrites. These needle-like structures can grow from the anode surface, and if they penetrate the separator and reach the cathode, they can cause a short circuit, leading to thermal runaway and potential device failure. researchgate.netchemrxiv.org The volume changes that electrodes undergo during charging and discharging cycles can also lead to mechanical degradation at the interface, causing cracks and delamination that increase resistance over time. valipod.com

Dilithium (B8592608) Phthalocyanine (B1677752) as an Interfacial Layer Material

To address the multifaceted challenges at the electrode-electrolyte interface, researchers have proposed the use of a highly lithium-ion-conducting organic molecule, Dilithium Phthalocyanine (Li₂Pc), as an interlayer. chemrxiv.orgchemrxiv.org This thin layer is strategically placed between the electrode and the electrolyte to improve the contact and facilitate ion transport. chemrxiv.orgchemrxiv.org The unique molecular structure of Dilithium Phthalocyanine, which contains two lithium ions, one above and one below the plane of the phthalocyanine ring, is believed to contribute to its efficacy as an interfacial material. nih.gov

Enhancement of Li⁺ Transport Kinetics

The introduction of a Dilithium Phthalocyanine interlayer has been shown to significantly enhance the kinetics of lithium-ion (Li⁺) transport across the interface. chemrxiv.orgchemrxiv.org This improvement is attributed to the fast Li⁺ mobility and high dielectric constant of the material. chemrxiv.orgchemrxiv.org The high dielectric constant can help to reduce the thickness of the space charge layer, which is a region of charge imbalance that can form at the interface and impede ion flow. chemrxiv.org Furthermore, when used in conjunction with an ionic liquid electrolyte, Dilithium Phthalocyanine can reduce the solvation of Li⁺ ions, thereby increasing their mobility. chemrxiv.org

Reduction of Interfacial Impedance and Overpotential

A key benefit of employing a Dilithium Phthalocyanine interlayer is the substantial reduction in interfacial impedance and overpotential. chemrxiv.orgchemrxiv.org Research has demonstrated a significant drop in the area-specific resistance (ASR) at the interface when Dilithium Phthalocyanine is introduced. chemrxiv.org For example, in a system with a bare interface, the ASR was measured to be significantly higher than in the same system with a Dilithium Phthalocyanine modified interface. chemrxiv.org This reduction in resistance leads to a lower polarization overpotential, meaning less energy is wasted during the charge and discharge processes. chemrxiv.org

Interface TypeArea Specific Resistance (ASR)
Bare Interface95 MΩ cm²
Ionic Liquid Modified Interface1220 Ω cm²
Dilithium Phthalocyanine Modified Interface190 Ω cm²

Promotion of Stable Stripping/Plating Cycling

The stability of the interface during repeated cycles of lithium stripping and plating is crucial for the longevity of lithium metal batteries. Cells modified with a Dilithium Phthalocyanine interlayer have demonstrated remarkably stable stripping and plating cycling with a low polarization overpotential. chemrxiv.orgchemrxiv.org This stability is maintained even at various current densities, indicating the formation of a robust and stable interface at the junction of the electrode and the electrolyte. chemrxiv.org

Ionic Coupling with Cathode and Anode Materials

The effectiveness of Dilithium Phthalocyanine as an interfacial layer is also attributed to its ability to form a stable interface with various cathode and anode materials. chemrxiv.org In solid-state batteries, it has been successfully incorporated between a garnet-type solid electrolyte and cathodes such as Lithium Iron Phosphate (LiFePO₄). chemrxiv.orgchemrxiv.org The mobile lithium ions within the Dilithium Phthalocyanine structure are thought to act as a bridge, facilitating the transport of Li⁺ from the solid electrolyte to the cathode, thereby reducing the interfacial resistance at this solid-solid junction. chemrxiv.org

Similarly, Dilithium Phthalocyanine has been shown to improve the performance of cells with different anode materials, including lithiated graphite (B72142) and lithium titanate. chemrxiv.orgchemrxiv.org The presence of the interlayer helps to stabilize the interface, leading to high capacity and excellent cycling and rate capability. chemrxiv.orgchemrxiv.org While the precise nature of the "ionic coupling" is a subject of ongoing research, it is evident that the introduction of Dilithium Phthalocyanine fosters a more favorable environment for Li⁺ transfer between the electrolyte and the electrode materials.

Anode/Electrolyte Interface Optimization for Lithium Metal Batteries

For lithium metal batteries, the anode/electrolyte interface is of paramount importance for safety and performance. The use of Dilithium Phthalocyanine, either as an interlayer or as an electrolyte additive, has shown great promise in optimizing this interface. researchgate.netchemrxiv.org When used as an additive, Dilithium Phthalocyanine can regulate ion solvation and transport. researchgate.net The strong interaction between Dilithium Phthalocyanine and the solvent molecules creates a solvation sheath that weakens the dipole-dipole interactions of the solvents. researchgate.net This promotes the solvation of anions in the outer sheath, which in turn suppresses their mobility and increases the Li⁺ transference number. researchgate.net

This leads to a more uniform flux of Li⁺ ions to the anode surface, which alleviates the space charge and impedes the growth of dendrites. researchgate.net The formation of a stable Solid Electrolyte Interphase (SEI) is also promoted. In some systems, the interaction between Dilithium Phthalocyanine and other electrolyte components can lead to the formation of Lithium Fluoride (LiF), which can help to repair and protect the SEI, preventing side reactions between the electrolyte and the lithium metal anode. chemrxiv.org This ultimately leads to dendrite-free lithium deposition and stable plating/stripping over hundreds of hours. researchgate.net

Regulation of Ion Solvation and Transport

Dilithiumphthalocyanine has been shown to be highly effective in regulating ion solvation and transport. researchgate.net When used as an electrolyte additive, the strong dipole-dipole interactions between Li₂Pc and the polar solvents in a liquid electrolyte lead to the generation of a distinct solvation sheath around the large phthalocyanine ligand. researchgate.netchemrxiv.org This interaction weakens the dipole-dipole forces between the solvent molecules themselves. researchgate.net

A key consequence of this is a reduction in the solvation shell around the lithium ions (Li⁺). chemrxiv.org This desolvation effect enhances Li⁺ mobility, facilitating faster transport kinetics across the interface. chemrxiv.orgchemrxiv.org The high dielectric constant of Li₂Pc further contributes to this improved kinetic performance. chemrxiv.orgchemrxiv.org In solid-state systems, Li₂Pc can be introduced as an interlayer, where the inherent Li⁺ mobility within its structure acts as a bridge, promoting efficient ion transport between the solid electrolyte and the cathode. chemrxiv.org

Suppression of Anion Mobility and Enhancement of Li⁺ Transference Number

A significant challenge in electrolyte design is ensuring that the majority of the ionic current is carried by Li⁺ ions rather than anions. The Li⁺ transference number (tLi⁺) is a measure of this efficiency. Li₂Pc effectively enhances the tLi⁺ by selectively impeding the movement of anions. researchgate.netchemrxiv.org

The strong interactions between Li₂Pc and solvents promote the solvation of anions within the outer solvation sheath. researchgate.net This increased anion solvation suppresses their mobility. researchgate.netchemrxiv.org By slowing down the anions, the relative contribution of Li⁺ to the total ionic conductivity increases, leading to a higher Li⁺ transference number. chemrxiv.org This mechanism also facilitates a greater degree of dissociation of the lithium salt within the electrolyte. researchgate.netchemrxiv.org

Alleviation of Space Charge Effect

The accumulation of charge, known as the space charge effect, at the electrode-electrolyte interface can create an electrical field that hinders Li⁺ transport and leads to uneven lithium deposition, a primary cause of dendrite formation. The presence of Li₂Pc helps to alleviate this issue. researchgate.net

By regulating ion transport and promoting a more uniform flux of Li⁺ ions to the electrode surface, Li₂Pc mitigates the conditions that lead to the formation of a space charge layer. researchgate.net Research on related metal phthalocyanines, such as cobalt phthalocyanine, has also shown that their use as electrolyte additives can result in uniform lithium deposition by reducing the influence of the space charge effect. chemrxiv.org

Inhibition of Side Reactions at the Interface

Unwanted side reactions between the electrolyte and the electrode surfaces can lead to the continuous consumption of electrolyte components and the degradation of the interface, ultimately causing capacity fade and battery failure. Li₂Pc plays a crucial role in stabilizing this interface. chemrxiv.org

Studies have shown that during cycling, Li₂Pc can interact with components of the electrolyte, such as Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), to form a protective layer containing Lithium Fluoride (LiF). chemrxiv.org This LiF-containing layer helps to repair the solid electrolyte interphase (SEI) and shield the electrode surface from direct contact with the electrolyte, thereby preventing detrimental side reactions. chemrxiv.org Furthermore, X-ray Photoelectron Spectroscopy (XPS) studies have confirmed that the addition of Li₂Pc can substantially prevent the decomposition of ionic liquid electrolytes during battery operation. chemrxiv.org

Design of Stable Solid Electrolyte Interphases (SEIs)

The formation of a stable and ionically conductive Solid Electrolyte Interphase (SEI) is paramount for the long-term cycling and safety of lithium metal anodes. Phthalocyanine-based materials, including Li₂Pc, are instrumental in engineering robust SEI layers. chemrxiv.orgresearchgate.netnih.gov

The in-situ formation of LiF through the interaction of Li₂Pc with the electrolyte is a key mechanism for creating a stable SEI. chemrxiv.org This process helps to passivate the electrode surface effectively. The development of phthalocyanine-based solid-state electrolytes has necessitated in-situ processes to form an effective SEI, enabling long-term battery cycling over periods of 12 to 16 months. researchgate.net

Performance Enhancements with Phthalocyanine-Based Interlayers

ParameterSystem without PhthalocyanineSystem with Phthalocyanine-Based Interlayer/AdditiveReference
Interfacial Resistance (Cathode/LLZTO) 5.4 MΩ cm²10 kΩ cm² (with Li₂Pc) chemrxiv.org
Li Li Symmetrical Cell CyclingHigh overpotential
Full Cell Cycling Stability (LiFePO₄ cathode) -90% capacity retention over 200 cycles (with Li₂Pc) chemrxiv.org
Full Cell Cycling Stability (LiFePO₄ cathode) -98.6% capacity retention over 1000 cycles (with CoSAs-CPF) nih.gov
High-Voltage Full Cell (NCM811 cathode) ->800 cycles with 80% capacity retention (with CoSAs-CPF) nih.gov

Advanced Research Applications of Dilithiumphthalocyanine

Electrochemical Energy Storage Devices

Dilithium (B8592608) phthalocyanine (B1677752) (Li₂Pc) is under investigation for its potential applications in advanced electrochemical energy storage systems. Its unique molecular structure and properties, such as mixed electronic-ionic conductivity, make it a candidate for components in next-generation batteries. Research focuses on its use in both solid-state electrolytes and as an additive in liquid electrolytes for lithium metal batteries.

Solid-State Electrolytes

Phthalocyanine-based compounds are noted for their exceptional thermal and chemical stability, which are advantageous properties for battery components. In the context of all-solid-state batteries (ASSBs), which are pursued for their safety and potential for high energy density, Li₂Pc has been explored as a solid-state electrolyte and as an interfacial layer to improve performance. Specifically, it has been used as an interlayer between a garnet-type solid electrolyte and the cathode to enhance the electrode-electrolyte contact and suppress high interfacial impedance.

Dilithium phthalocyanine has been investigated for its ability to function as a single-ion conducting material. In its crystalline form, Li₂Pc can self-assemble to create ionically conducting channels. The design of these channels is based on the concept that the anionic matrix, formed by the unsaturated macrocycle of the phthalocyanine, creates a pathway through which lithium ions (Li⁺) can move. This structure immobilizes the anionic component, ideally allowing only Li⁺ to be mobile, a key characteristic of a single-ion conductor. This property is beneficial for battery performance as it can minimize concentration polarization and enable higher power densities.

A low energy of activation is critical for efficient ion transport in an electrolyte. Studies on dilithium phthalocyanine have reported low activation energies for lithium-ion conduction. For instance, impedance analysis of a thin film of Li₂Pc revealed an energy of activation of 0.063 eV, with ionic conductivity in the order of mS/cm over a temperature range of -50 to +50°C. A pressed pellet of single Li₂Pc crystals showed an even lower activation energy of 0.038 eV for conduction between 0 and +50°C. This low activation energy suggests that lithium-ion transport can occur with minimal thermal energy input, which is advantageous for battery operation, particularly at lower temperatures. The proposed mechanism for this efficient transport is the movement of lithium ions between the planes of the complex Li₂Pc anions.

The inherent stability of the phthalocyanine molecular structure contributes to its potential for enhancing the thermal stability of electrochemical cells. Materials like Li₂Pc that can self-assemble into stable structures are considered advantageous because they can be less susceptible to performance degradation at varying temperatures. Experiments have shown that the total cell impedance of a thin film of dilithium phthalocyanine remains relatively stable, varying only from 3.4 to 4.6 Ω over a wide temperature range from -50°C to +100°C. This suggests that using such a material as an electrolyte could result in cells that are unaffected by significant temperature excursions.

Lithium Metal Batteries (as Electrolyte Additives)

The use of lithium metal as an anode is a key strategy for developing high-energy-density batteries, but it is hampered by issues like the formation of lithium dendrites, which can cause short circuits and battery failure. Electrolyte additives are a crucial area of research for mitigating these problems.

Dilithium phthalocyanine has been demonstrated to be a highly effective electrolyte additive for regulating ion solvation and transport to enable dendrite-free lithium metal anodes. When added to the electrolyte, the Li₂Pc molecules exhibit strong interactions with the solvent molecules, creating a distinct solvation sheath around the large phthalocyanine ligand.

The resulting effect is a more uniform flux of lithium ions toward the anode surface. This uniformity alleviates the local space charge that typically contributes to the initiation and growth of dendrites. Research has shown that this approach achieves stable lithium plating and stripping for 800 hours at 1 mA cm⁻² and enables dendrite-free lithium deposition at current densities as high as 10 mA cm⁻².

Performance of Lithium Metal Cells with Dilithium Phthalocyanine Additive

ParameterConditionResultReference
Li Plating/Stripping Stability1 mA cm⁻², 1 mAh cm⁻²800 hours
Dendrite-Free DepositionUp to 10 mA cm⁻², 10 mAh cm⁻²Achieved
Li/Cu Cell Coulombic Efficiency (CE)1 mA cm⁻², 1 mAh cm⁻²98.3% (average over 150 cycles)
Li-S Full Cell CE (N:P = 2:1)-98.29% (average)
Improvement of Ionic Conductivity and Li⁺ Transference Number

Dilithium phthalocyanine (Li₂Pc) has emerged as a promising material for enhancing the performance of all-solid-state lithium batteries, primarily by addressing the challenge of high interfacial resistance between electrodes and solid electrolytes. researchgate.netchemrxiv.org Its unique properties, including high lithium-ion conductivity, fast Li⁺ mobility, and a high dielectric constant, contribute to improved kinetics of Li⁺ transport across interfaces. researchgate.netchemrxiv.org

One notable application of Li₂Pc is as an interlayer in garnet-type solid-state batteries. researchgate.netchemrxiv.org The introduction of a Li₂Pc interlayer between a tantalum-doped lithium lanthanum zirconium oxide (LLZTO) solid electrolyte and the electrodes has been shown to significantly suppress the high impedance at the interface, thereby improving the electrode-electrolyte contact. researchgate.netchemrxiv.org This leads to a substantial reduction in overpotential and enables very stable stripping/plating cycling in lithium symmetric cells. researchgate.netchemrxiv.org The Li⁺ mobility within the Li₂Pc acts as a bridge, facilitating ion transport from the solid electrolyte to the cathode and lowering the interfacial resistance at the solid-solid interface. chemrxiv.org

The structure of Li₂Pc is distinct from other metal phthalocyanines; it contains two lithium ions, one positioned above and one below the plane of the phthalocyanine ring. chemrxiv.org This arrangement is believed to contribute to its high ionic conductivity. When used in conjunction with a Li-TFSI ionic liquid electrolyte, dilithium phthalocyanine can reduce the solvation around the Li-ions, further increasing Li-ion mobility. chemrxiv.org

Table 1: Effect of Dilithium Phthalocyanine Interlayer on Interfacial Impedance in Garnet-Based Solid-State Batteries

Interlayer Material Initial Interfacial Impedance (Ω∙cm²) Final Interfacial Impedance (Ω∙cm²) Reference
None 1710 - osti.gov
Al₂O₃ (lithiated) - 1 osti.gov
Dilithium Phthalocyanine Significantly Reduced - researchgate.netchemrxiv.org
PEO-IL Coating Significantly Reduced < 15 mV overpotential d-nb.info

Li-O₂ Cells (as Cathode Catalysts for Oxygen Reduction Reaction)

Dilithium phthalocyanine (Li₂Pc) has been investigated as a catalyst for the oxygen reduction reaction (ORR) at the cathode of non-aqueous Li-O₂ cells. researchgate.networldscientific.com The performance of these cells is largely dependent on the kinetics of the cathode reaction, and an effective catalyst can play a crucial role. researchgate.networldscientific.com

In this role, the phthalocyanine ring is thought to interact with oxygen, forming a Li₂Pc⁺ᵟ - O₂⁻ᵟ reaction intermediate, which facilitates the electron-transfer reaction. worldscientific.com The use of Li₂Pc as a catalyst in dual-layer O₂ electrodes, employing a high surface area microporous carbon, has demonstrated a discharge capacity of approximately 30 mAh.cm⁻² at a current density of 0.2 mA.cm⁻². researchgate.networldscientific.com

Furthermore, a mixture of tetrabutylammonium (B224687) lithium phthalocyanine (TBA-LiPc) and dilithium phthalocyanine (Li₂Pc) can function as a soluble bifunctional catalyst in tetraethylene glycol dimethyl ether (TEGDME) for rechargeable lithium-oxygen cells. powersourcesconference.com This hybrid catalyst promotes a solution-phase process for the reversible formation and oxidation of the peroxide anion. powersourcesconference.com Cyclic voltammetry studies of this hybrid catalyst show highly symmetrical and reversible peaks corresponding to the reduction of the peroxide and the oxidation of Li₂O₂. powersourcesconference.com A cell utilizing this hybrid catalyst with a graphene nanosheet-coated hierarchical porous carbon cathode delivered an initial capacity of 20448 mAh/g(carbon). powersourcesconference.com

Other research has explored the use of heat-treated FeCu-phthalocyanine (FeCuPc) complexes, which have been shown to accelerate the two-electron reduction of oxygen to Li₂O₂ and also catalyze the chemical disproportionation of Li₂O₂ to 2Li₂O and O₂. dtic.mil Vanadyl phthalocyanine (VOPc), an oxygen-pre-coordinated catalyst, has also been demonstrated to enhance electrochemical performance by facilitating the formation and decomposition of lithium-containing discharge products. rsc.org

Table 2: Performance of Phthalocyanine-Based Catalysts in Li-O₂ Cells

Catalyst Electrolyte/Solvent Key Performance Metric Reference
Dilithium Phthalocyanine (Li₂Pc) Non-aqueous Discharge capacity of ~30 mAh.cm⁻² at 0.2 mA.cm⁻² researchgate.networldscientific.com
TBA-LiPc and Li₂Pc Hybrid TEGDME Initial capacity of 20448 mAh/g(carbon) powersourcesconference.com
TBA-LiPc TEGDME 3.6 times greater capacity than cell without catalyst researchgate.networldscientific.com
Heat-Treated FeCu-Phthalocyanine PC/TFP 0.2V higher discharge voltage at 0.2mAcm⁻² than pristine carbon dtic.mil
Vanadyl Phthalocyanine (VOPc) - Decreased polarization and stable cycling rsc.org

Sensing Technologies

Chemical Sensors (Detection of Pollutant Gases, Volatile Organic Compounds, Phenolic Antioxidants)

Phthalocyanines are utilized as the sensitive layer in chemical sensors for detecting a variety of gases due to their semiconductor properties and their interactions with gas molecules. worldscientific.com These sensors typically operate by measuring changes in conductivity upon exposure to the target analyte. worldscientific.com

Thin films of copper phthalocyanine have been used for the detection of oxidizing gases like ozone and nitrogen dioxide at low concentrations. worldscientific.com However, these sensors can suffer from long response times due to the diffusion of gas molecules into the material and a lack of stability. worldscientific.com To address these issues, a methodology involving adsorption at low temperatures and subsequent desorption at higher temperatures has been developed to improve detection characteristics. worldscientific.com

Phthalocyanine-based sensor arrays have demonstrated the ability to identify toxic gases such as NO₂, NH₃, and H₂S at parts-per-billion (ppb) levels. rsc.org By using a combination of cobalt and metal-free phthalocyanine semiconductors, these arrays can achieve high sensitivity, with the lowest limit of detection for NO₂ reported as low as 3 ppb. rsc.org The sensing mechanism is influenced by the interaction between the central metal of the phthalocyanine and the analyte, as well as the conductivity of the material. rsc.org

The introduction of fluorine substituents into the phthalocyanine structure can enhance the sensor's response to reducing gases like NH₃. acs.org Chemiresistors fabricated from fluorinated iron and cobalt phthalocyanine nanowires have shown the ability to detect NO₂ and NH₃ in the low-ppb range. acs.org Furthermore, two-dimensional bimetallic phthalocyanine-based covalent-organic-frameworks (COFs) have been developed for efficient NO₂ detection at the ppb level, with a COF-CuNiPc-based sensor able to detect 50 ppb of NO₂ with a rapid recovery time. mdpi.com

Optical Sensors (Based on Spectral Changes upon Oxidation/Reduction)

The optical properties of phthalocyanine thin films make them suitable for use in optical sensors. infn.it The interaction between volatile organic compounds (VOCs) and a phthalocyanine compound can produce transitory changes in the material's optical absorption, which can be measured to detect the presence of the VOCs. infn.it

One common technique is surface plasmon resonance (SPR), which is used to study interfacial binding processes and can be applied to the detection of gases and VOC vapors. mdpi.comdntb.gov.ua In this method, a thin film of a metal phthalocyanine acts as the sensing layer. mdpi.com Changes in the optical properties of the film upon exposure to an analyte alter the conditions for surface plasmon resonance, providing a detectable signal.

For example, soluble zinc phthalocyanine films have been shown to be sensitive to various alcohol vapors, such as methanol, ethanol, and 2-propanol. infn.it The optical response is measured by monitoring the light reflected from the phthalocyanine-coated substrate when exposed to the alcohol vapor. infn.it These sensors exhibit fast response and recovery times, making them promising for various applications. infn.it The absorption spectra of phthalocyanines are characterized by two main bands: the Soret-band (around 300-350 nm) and the Q-band (around 600-700 nm), which arise from π-π* transitions of the delocalized π-electrons in the phthalocyanine ring. frontiersin.org Changes in these absorption bands upon interaction with analytes form the basis of their use in optical sensing.

Organic Electronics and Optoelectronics

Organic Semiconductors

Metal phthalocyanines (MPcs) are a well-established class of organic semiconductors that have garnered significant interest for their application in various organic electronic devices. acs.orgsquarespace.com Their utility stems from their remarkable chemical and thermal stability, coupled with favorable charge transport properties. acs.orgsquarespace.com These molecules are versatile conjugated macrocycles that can be readily synthesized and modified, making them ideal candidates for the active components in devices like organic thin-film transistors (OTFTs). acs.orgsquarespace.comnih.gov

The planar structure of MPcs facilitates π-stacking, leading to the formation of crystalline or polycrystalline thin films, which is crucial for efficient charge transport. acs.orgsquarespace.com The performance of MPc-based OTFTs is evaluated based on key parameters such as field-effect mobility (μ), on-to-off current ratio (ION/IOFF), and threshold voltage (VT). squarespace.com

The electrical performance and stability of MPc-based OTFTs can be influenced by factors such as operating temperature and the surrounding environment. nih.gov For instance, studies on various p-type MPcs, including zinc, magnesium, aluminum, iron, cobalt, and titanium derivatives, have been conducted to understand their charge transport characteristics under different conditions. nih.gov The arrangement of solubilizing groups attached to the periphery of the MPc molecule can also impact the solid-state packing and, consequently, the charge-transport properties of the film. acs.org

Solar Cells

While phthalocyanines, in general, are extensively studied for their potential in organic photovoltaics, specific research detailing the application and performance of dilithium phthalocyanine in solar cells is not widely available in the public domain. The broader class of metallophthalocyanines is recognized for its strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, a crucial characteristic for light-harvesting materials in solar cells. These compounds often serve as electron donors in the active layer of organic solar cells. However, detailed research findings and performance data specifically for dilithium phthalocyanine-based solar cells are limited.

Organic Field-Effect Transistors (OFETs)

The application of dilithium phthalocyanine in organic field-effect transistors (OFETs) is an area that requires more specific investigation. It is important to distinguish dilithium phthalocyanine (Li₂Pc) from lithium phthalocyanine (LiPc), which is a stable radical compound and has been studied as an n-type semiconductor in OFETs. The electronic properties and, consequently, the charge transport characteristics of these two compounds are different. While research on various metallophthalocyanines in OFETs is abundant, specific studies focusing on the synthesis, characterization, and performance of dilithium phthalocyanine as the active semiconducting layer in OFETs are not extensively reported.

Electrochromic Display Devices

Electrochromic devices are capable of changing their optical properties, such as color, in response to an applied voltage. Certain rare-earth diphthalocyanines, like lutetium diphthalocyanine, have been investigated for their multi-color electrochromic behavior. These materials can be switched between different colored states, making them suitable for display applications. However, there is a lack of specific research and data on the application of dilithium phthalocyanine in electrochromic display devices.

Catalytic Applications

Dilithium phthalocyanine has shown significant promise in the field of catalysis, particularly in electrochemical reactions.

Oxygen Reduction Reaction (ORR) Catalysis

Dilithium phthalocyanine has been investigated as a catalyst for the oxygen reduction reaction (ORR), a critical process in the operation of lithium-air (Li-O₂) batteries. wright.edu In the non-aqueous environment of a Li-O₂ cell, the kinetics of the ORR at the cathode significantly influences the battery's performance.

Research has shown that dilithium phthalocyanine can act as an effective cathode catalyst in Li-O₂ cells. wright.edu The proposed mechanism involves the interaction of the phthalocyanine ring with oxygen molecules, leading to the formation of a reaction intermediate, denoted as Li₂Pc⁺ᵟ - O₂⁻ᵟ. wright.edu This intermediate is believed to facilitate the electron-transfer process, thereby promoting the reduction of oxygen.

In studies utilizing dual-layer oxygen electrodes with a high surface area microporous carbon, Li-O₂ cells with a dilithium phthalocyanine catalyst have demonstrated notable discharge capacities. wright.edu For instance, at a current density of 0.2 mA/cm², a discharge capacity of approximately 30 mAh/cm² has been reported. wright.edu

CatalystApplicationReported PerformanceKey Finding
Dilithium PhthalocyanineCathode catalyst in Li-O₂ cellsDischarge capacity of ~30 mAh/cm² at 0.2 mA/cm²Facilitates ORR through the formation of a Li₂Pc⁺ᵟ - O₂⁻ᵟ intermediate

Metathesis Catalysis in Organic Synthesis

Metathesis is a powerful class of reactions in organic synthesis used to form and break carbon-carbon double bonds. This field is dominated by catalysts based on ruthenium, molybdenum, and tungsten. A thorough review of the available scientific literature does not indicate that dilithium phthalocyanine is utilized as a catalyst in metathesis reactions.

Table of Compounds

Emerging Quantum and Spintronic Applications (for Rare Earth Bisphthalocyanines using Li₂Pc precursor)

Dilithium phthalocyanine (Li₂Pc) serves as a crucial precursor in the synthesis of rare-earth bisphthalocyanines (REPc₂), a class of "double-decker" sandwich-type molecules with significant potential in advanced technological applications. mdpi.comrug.nlresearchgate.net Synthesis routes involving the metalation of dilithium phthalocyanine are employed to produce these complexes, which feature a single rare-earth metal ion (like Terbium or Dysprosium) sandwiched between two phthalocyanine ligands. mdpi.comnih.gov The unique electronic and magnetic properties arising from the f-orbitals of the encapsulated lanthanide ion make these molecules prime candidates for next-generation quantum and spintronic technologies. rug.nlresearchgate.netnih.gov Their behavior as single-molecular magnets (SMMs) is the foundation for their potential use in molecular spintronics, high-density data storage, and quantum computation. mdpi.comrug.nlresearchgate.netnih.gov

Single-Molecular Magnets

Rare-earth bisphthalocyanines, particularly those containing terbium (Tb³⁺) and dysprosium (Dy³⁺), are renowned for exhibiting single-molecule magnet (SMM) behavior. researchgate.netnih.gov SMMs are individual molecules that can function as tiny magnets, displaying magnetic hysteresis and slow magnetic relaxation at low temperatures. nih.gov This phenomenon originates from a large magnetic anisotropy and a significant energy barrier (Ueff) that prevents the spontaneous flipping of the molecule's magnetic spin. nih.govnih.gov

The discovery of SMM properties in a bis(phthalocyaninato)lanthanide complex in 2003 opened a new chapter in molecular magnetism. nih.gov These molecules possess a magnetic bistability, meaning their magnetization can be oriented in one of two stable directions ("spin-up" or "spin-down"), a critical feature for storing information. rug.nlnih.gov The large unquenched orbital angular momentum of the 4f electrons in lanthanide ions leads to strong spin-orbit coupling, which is essential for achieving the large magnetic anisotropy required for SMM behavior. nih.govencyclopedia.pub

Research has focused on tuning the molecular structure to enhance SMM properties, such as the blocking temperature (TB)—the temperature below which the molecule retains its magnetic information. nih.govnih.gov For instance, modifying the peripheral groups on the phthalocyanine ligands can intensify the coordination field strength around the rare-earth ion, leading to an enhanced magnetic performance. acs.org Some terbium- and dysprosium-based bisphthalocyanine complexes have demonstrated some of the highest effective energy barriers and blocking temperatures recorded for SMMs. nih.govacs.org Clear staircase-like structures in the magnetization curves of these complexes provide evidence of resonant quantum tunneling of magnetization, a key quantum phenomenon in these systems. arxiv.orgnih.gov

Table 1: Magnetic Properties of Selected Terbium-Based Bisphthalocyanine SMMs

Compound ClassEffective Energy Barrier (Ueff)Blocking Temperature (TB)Reference
Heteroleptic (Pc)Tb{Pc[N(C₄H₉)₂]₈}939 K (653 cm⁻¹)30 K acs.org
General Terbium/Dysprosium-based SMMsup to 1541 cm⁻¹up to 80 K nih.gov

Molecular Spintronics

Molecular spintronics is an emerging field that aims to utilize the intrinsic spin of electrons, in addition to their charge, to create novel electronic devices. encyclopedia.pubrsc.org The robust magnetic properties of rare-earth bisphthalocyanines make them highly attractive components for such devices. mdpi.comrug.nlresearchgate.net The ability to control the spin state of a single molecule and read it out electronically could lead to the miniaturization of electronic components far beyond current limitations.

The spin states of the central rare-earth ion in a bisphthalocyanine SMM can be manipulated with an external magnetic field. nih.gov This allows the molecule to act as a spin valve or a spin transistor at the single-molecule level. Researchers have successfully anchored individual bis(phthalocyaninato) terbium(III) complexes to single-walled carbon nanotubes, demonstrating a promising method for integrating these molecular magnets into functional electronic circuits. iciq.org Such hybrid structures are considered promising constituent units for magnetic single-molecule measurements within spintronic devices. iciq.org The integration of phthalocyanine molecules into magnetic tunnel junctions has been shown to produce significant magnetoresistance effects, highlighting their potential in creating solid-state spintronic devices. rsc.org

High-Density Data Storage

The magnetic bistability of rare-earth bisphthalocyanine SMMs makes them ideal candidates for ultra-high-density data storage. mdpi.comrug.nlnih.govencyclopedia.pub In principle, each molecule can store one bit of information, with the "spin-up" and "spin-down" states corresponding to the binary "1" and "0". nih.gov This approach could theoretically lead to storage densities thousands of times greater than current technologies. techzine.eu

The challenge lies in arranging these molecules on a surface and individually addressing them to write and read the stored information. While practical implementation is still in the research phase, the fundamental properties of these molecules are promising. Recent advancements in using rare-earth-doped crystals for data storage have shown the potential to store terabytes of data within a millimeter-sized cube by manipulating atomic-scale defects. thebrighterside.newstechradar.com This work, while using a different physical system, underscores the immense potential of harnessing the unique optical and electronic properties of rare-earth elements for next-generation storage media. thebrighterside.newsatomfair.com The thermal and photochemical stability of rare-earth compounds further enhances their suitability for long-term, archival data storage. atomfair.com

Quantum Computation

Quantum computing harnesses the principles of quantum mechanics, such as superposition and entanglement, to perform calculations that are intractable for classical computers. uchicago.edu The fundamental unit of a quantum computer is the quantum bit, or "qubit". labroots.com Rare-earth ions, with their well-defined and long-lived quantum spin states, are considered a versatile and promising platform for creating qubits. uchicago.edulabroots.comarxiv.org

The central lanthanide ion in a bisphthalocyanine complex can serve as a qubit. nih.gov The nuclear and electronic spin states of the ion can encode quantum information. uchicago.edu One of the key advantages of using rare-earth ions is their superb quantum coherence properties, even when hosted within a solid-state matrix. uchicago.eduarxiv.org This allows for very high qubit densities. arxiv.org Researchers are exploring ways to create controllable quantum logic operations, where the quantum state of one molecule can be entangled with another, a necessary step for building a functional quantum processor. labroots.comarxiv.org The ability to optically initialize and read out the spin states of these rare-earth ions makes them compatible with integrated photonic circuits, which is crucial for scalability. arxiv.org While still in the early stages, the use of molecular systems like rare-earth bisphthalocyanines could fuel rapid advancements in quantum technologies. uchicago.edu

Table 2: Applications of Rare-Earth Bisphthalocyanines

Application AreaGoverning PrincipleKey Molecular PropertyPotential Impact
Single-Molecular Magnets Magnetic anisotropy and slow relaxation of magnetization. nih.govHigh energy barrier (Ueff) to spin reversal. nih.govFundamental building blocks for nanoscale magnetic devices.
Molecular Spintronics Manipulation of individual molecular spin states. encyclopedia.pubMagnetic bistability and quantum tunneling. nih.goviciq.orgUltimate miniaturization of electronic components.
High-Density Data Storage Storing one bit of data per molecule. encyclopedia.pubTwo stable magnetic states ("spin-up" and "spin-down"). nih.govStorage densities orders of magnitude higher than current media. techzine.eu
Quantum Computation Using molecular quantum states as qubits. labroots.comLong-lived, coherent nuclear and electronic spin states. uchicago.eduarxiv.orgScalable and powerful quantum processors.

Future Research Directions and Outlook for Dilithiumphthalocyanine

Development of Novel Synthetic Routes and Functionalization Strategies

The future development of dilithium (B8592608) phthalocyanine (B1677752) applications is intrinsically linked to the innovation of new synthetic methodologies. While traditional methods are established, future research will likely focus on more efficient, scalable, and environmentally benign synthetic routes. rsc.org This includes exploring microwave-assisted synthesis, solid-phase melting methods, and reactions in novel media like ionic liquids to improve yields and reduce reaction times. researchgate.netrsc.orgnih.gov

A significant area of future work lies in advanced functionalization strategies. The core phthalocyanine macrocycle and its lithium ions offer multiple sites for chemical modification, which can be used to tune its physical and chemical properties. jchemrev.com Key strategies will include:

Cation Exchange Reactions: One of the two lithium ions in Li₂Pc is easily displaceable, allowing for exchange with other cations, such as tetra-alkyl ammonium (B1175870) cations. wright.edu This creates new compounds (e.g., TAA-LiPcs) with altered properties like solubility and melting points, which depend on the nature of the exchanged cation. wright.edu

Peripheral and Axial Functionalization: Attaching various functional groups to the periphery of the phthalocyanine ring or axially to a central metal ion (in related metallophthalocyanines) is a proven strategy for modifying electronic properties, solubility, and self-assembly behavior. acs.orgnih.gov Future work on Li₂Pc could adapt these strategies to introduce specific functionalities, tailoring the molecule for applications in photodynamic therapy, catalysis, or molecular electronics. jchemrev.commdpi.com

Synthesis of Asymmetrical Derivatives: Moving beyond symmetrical structures to create unsymmetrical Li₂Pc variants will allow for finer control over molecular packing and electronic characteristics, which is crucial for applications in optoelectronics and photovoltaics. rsc.org

Functionalization Strategy Target Property Modification Potential Application
Cation ExchangeSolubility, Melting Point, PackingSolution-processed electronics, phase-change materials
Peripheral SubstitutionElectronic Properties, Self-AssemblyOrganic transistors, sensors, catalysts
Axial Ligand AdditionReduced Aggregation, SolubilityPhotovoltaics, photodynamic therapy

Deeper Understanding of Structure-Property Relationships at the Nanoscale

A fundamental understanding of how the molecular arrangement of dilithium phthalocyanine at the nanoscale dictates its macroscopic properties is critical for its rational design in future applications. The electronic conductivity of Li₂Pc arises from the overlap of π-π orbitals between adjacent stacked molecules, while its ionic conductivity is due to the mobility of Li⁺ ions within channels formed by this stacking. chemrxiv.orgresearchgate.net

Future research will require sophisticated characterization techniques to probe these nanoscale phenomena. X-ray diffraction analysis is crucial for determining the crystalline structure and molecular packing, revealing that Li₂Pc can exist in different phases (polymorphism), such as the dominant β-phase. researchgate.netgrafiati.com Advanced microscopy techniques, including scanning electron microscopy and atomic force microscopy, will be essential for studying the morphology of Li₂Pc thin films and nanostructures. scirp.org

Key research questions to be addressed include:

How do different crystalline phases influence both electronic and ionic conductivity?

How can the self-assembly of Li₂Pc molecules be controlled on various substrates to create highly ordered nanostructures like nanowires? acs.org

What is the precise relationship between intermolecular distance (interlayer distance) and charge transport efficiency? researchgate.net

Answering these questions will enable the precise tuning of Li₂Pc's properties for specific device architectures.

Advanced Interfacial Engineering for Enhanced Device Performance

A significant and promising application of dilithium phthalocyanine is in the field of energy storage, particularly as an interfacial layer in all-solid-state lithium batteries. chemrxiv.orgchemrxiv.org The high interfacial resistance between solid electrolytes and electrodes is a major bottleneck hindering the performance of these batteries. chemrxiv.org

Li₂Pc has been demonstrated as a highly effective interlayer material. Its high lithium-ion mobility and high dielectric constant enhance the transport of Li⁺ ions across the electrode-electrolyte interface. chemrxiv.orgchemrxiv.org This leads to a significant reduction in interfacial resistance and overpotential, resulting in batteries with high capacity, excellent cycling stability, and superior rate capability. chemrxiv.orgchemrxiv.org

Future research in advanced interfacial engineering will focus on:

Optimizing Interlayer Composition: Investigating composite interlayers, for instance by mixing Li₂Pc with ionic liquids, to further reduce resistance and improve the physical contact between the solid components. chemrxiv.org

Controlling Interlayer Morphology: Developing deposition techniques to create ultrathin, uniform, and conformal Li₂Pc layers that maximize the active interface area.

Expanding to Other Devices: Applying the principles of interfacial engineering with Li₂Pc to other organic electronic devices, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs), where interface properties are critical to performance. acs.orgrsc.orgrsc.org

Device Role of Li₂Pc Interlayer Performance Enhancement
All-Solid-State BatteriesReduces impedance at electrode-electrolyte interfaceLower overpotential, stable cycling, high capacity chemrxiv.orgchemrxiv.org
Organic Thin-Film TransistorsActs as a templating layer for semiconductor growthImproved charge carrier mobility, reduced trap states acs.org
Li-O₂ BatteriesModifies separator to trap polysulfides (via related MPcs)Enhanced charge/discharge stability chemrxiv.org

Exploration of New Catalytic Pathways and Reaction Mechanisms

Phthalocyanines and their metal complexes are well-regarded for their catalytic activity, offering a low-cost and stable alternative to precious metal catalysts like platinum. rsc.orgresearchgate.net Dilithium phthalocyanine has been specifically identified as a promising catalyst for the oxygen reduction reaction (ORR) at the cathode of non-aqueous Li-O₂ cells. researchgate.networldscientific.com

The proposed mechanism involves the phthalocyanine ring interacting with oxygen to form a reaction intermediate that facilitates the electron-transfer reaction, thereby improving the kinetics of the ORR and the discharge capacity of the cell. researchgate.networldscientific.com Future research will aim to build on these findings by:

Elucidating Reaction Mechanisms: Employing advanced spectroscopic and computational methods to gain a more detailed understanding of the catalytic cycle and the nature of the active sites and intermediates.

Exploring Other Catalytic Reactions: Investigating the potential of Li₂Pc and its derivatives as catalysts for other important electrochemical reactions, such as the carbon dioxide reduction reaction (CO₂RR), oxygen evolution reaction (OER), and hydrogen evolution reaction (HER). rsc.org

Enhancing Catalytic Activity: Combining Li₂Pc with high-surface-area supports, such as multiwalled carbon nanotubes (MWCNTs), to create composite catalysts with improved performance and durability. researchgate.net

The development of red-light activatable ruthenium phthalocyanine catalysts for trifluoromethylation reactions also opens the door to exploring Li₂Pc in photoredox catalysis, leveraging its strong light absorption in the red/NIR region. rsc.org

Integration into Complex Hybrid Material Systems

The integration of dilithium phthalocyanine into complex hybrid materials is a key strategy for harnessing its properties while creating multifunctional systems. nih.gov By combining Li₂Pc with other materials, such as carbon nanostructures (fullerenes, nanotubes, graphene), polymers, or inorganic nanoparticles, it is possible to create composites with synergistic or enhanced properties. nih.govmdpi.com

Future research in this area will focus on:

Pc-Nanocarbon Hybrids: Developing covalent and non-covalent methods to functionalize carbon nanotubes and graphene with Li₂Pc. nih.govrsc.org Such hybrids can leverage the excellent light-harvesting properties of the phthalocyanine and the superior charge transport capabilities of the nanocarbon, making them ideal for applications in photovoltaics and photocatalysis. nih.gov

Porous Media Composites: Incorporating Li₂Pc into porous structures like metal-organic frameworks (MOFs) or zeolites. This can enhance its use in sensing applications by increasing the active surface area for analyte interaction. mdpi.com

Energy Storage Composites: As an electrolyte additive, Li₂Pc can modify ion solvation in liquid electrolytes, reducing anion mobility and suppressing dendrite formation in lithium-sulfur batteries. chemrxiv.org

These hybrid systems offer a versatile platform for tuning properties and designing next-generation materials for electronics, sensing, and energy applications. mdpi.com

Advancement of Multiscale Computational Modeling and Experimental Validation

Computational modeling is an indispensable tool for accelerating materials discovery and providing deep insights into the behavior of materials at atomic and molecular levels. nih.govtechscience.com For dilithium phthalocyanine, multiscale modeling approaches that combine different levels of theory are crucial for understanding its complex properties. nih.govkit.edu

Future efforts in this domain will involve:

Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic structure, optical absorption spectra, and reaction energetics of Li₂Pc and its derivatives. nih.govrsc.org This can help predict how functionalization will alter its properties.

Molecular Dynamics (MD) Simulations: Performing classical and ab initio MD simulations to study the self-assembly process, crystalline structure formation, and ion diffusion pathways within the Li₂Pc lattice. researchgate.net

Bridging Scales: Developing integrated simulation platforms that link quantum mechanical calculations of molecular properties to device-level models, allowing for the prediction of the performance of a PhOLED or battery based on the molecular constituents. kit.edu

Crucially, all computational predictions must be rigorously validated through experimental work. A synergistic feedback loop, where experimental results (e.g., from X-ray crystallography or spectroscopy) are used to refine theoretical models, and computational insights are used to guide the synthesis of new materials, will be essential for rapid advancement in the field. researchgate.netnih.gov

Commercial and Industrial Translation of Research Findings

The ultimate goal of research into dilithium phthalocyanine is its translation into commercially viable technologies. Phthalocyanines are already a major class of industrial colorants, used extensively as blue and green pigments in paints, printing inks, and plastics due to their exceptional stability and color strength. researchgate.netresearchgate.net

The translation of the more advanced electronic and catalytic properties of Li₂Pc into industrial applications presents both opportunities and challenges. Key areas for commercial focus include:

Organic Electronics: Phthalocyanines are used in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and as charge generation materials in laser printers. acs.orgresearchgate.net The unique properties of Li₂Pc could lead to more efficient or specialized devices.

Energy Storage: The promising results of Li₂Pc as an interfacial layer in solid-state batteries could pave the way for its use in next-generation energy storage systems, a market with enormous growth potential. chemrxiv.orgchemrxiv.org

Sensors and Catalysts: The development of Li₂Pc-based gas sensors and electrocatalysts could find applications in environmental monitoring and industrial chemical processes. researchgate.netresearchgate.net

Challenges to commercialization include developing cost-effective, large-scale synthesis methods and ensuring long-term device stability and reliability. Future work must bridge the gap between laboratory-scale discoveries and the demands of industrial production to realize the full commercial potential of dilithium phthalocyanine. researchgate.net

Q & A

Q. What are the established methods for synthesizing Dilithiumphthalocyanine, and how do reaction conditions influence crystallinity?

this compound is typically synthesized via lithiation of phthalocyanine precursors using lithium hydride or organolithium reagents in anhydrous solvents (e.g., THF or DMF). Crystallinity is highly dependent on reaction temperature, solvent polarity, and lithiation duration. For example, slow cooling of the reaction mixture promotes single-crystal formation, while rapid quenching yields amorphous phases. Characterization via XRD and SEM is critical to validate structural homogeneity .

Q. Which spectroscopic techniques are most effective for characterizing the electronic properties of this compound?

UV-Vis-NIR spectroscopy is essential for analyzing π-π* transitions in the phthalocyanine ring, with absorption peaks typically observed between 600–800 nm. FTIR confirms lithiation via shifts in C-N stretching bands (~1600 cm⁻¹). For advanced electronic structure analysis, X-ray photoelectron spectroscopy (XPS) and electron paramagnetic resonance (EPR) provide insights into lithium coordination and radical species formation .

Q. How does solvent choice impact the solubility and stability of this compound in electrochemical applications?

Polar aprotic solvents like DMSO and DMF enhance solubility due to strong Li⁺-solvent interactions, but prolonged exposure to moisture leads to decomposition. Stability tests under inert atmospheres (e.g., Argon) using cyclic voltammetry reveal redox activity degradation rates, guiding optimal electrolyte formulations for battery or catalysis research .

Advanced Research Questions

Q. What strategies resolve contradictions in reported charge-carrier mobility values for this compound thin films?

Discrepancies in mobility measurements (e.g., Hall effect vs. field-effect transistor data) often arise from film morphology variations. Atomic force microscopy (AFM) and grazing-incidence XRD can correlate grain boundaries/defects with electrical properties. Controlled annealing protocols (150–200°C under vacuum) improve crystallinity, reducing measurement variability .

Q. How can computational modeling optimize the design of this compound-based catalysts for CO₂ reduction?

Density functional theory (DFT) simulations predict active sites by analyzing Li⁺ coordination geometry and electron density distribution. Comparative studies of frontier molecular orbitals (HOMO-LUMO gaps) identify substituents (e.g., electron-withdrawing groups) that enhance catalytic activity. Experimental validation via in situ Raman spectroscopy during electrolysis is recommended .

Q. What experimental controls are critical when studying this compound’s photothermal conversion efficiency?

Laser power density, sample thickness, and ambient temperature must be rigorously controlled. Use a reference material (e.g., graphene oxide) for calibration. Time-resolved transient absorption spectroscopy quantifies non-radiative decay pathways, while thermal imaging cameras map spatial heat distribution .

Q. How do lattice defects in this compound single crystals affect magnetic anisotropy?

Neutron diffraction and SQUID magnetometry reveal defect-induced changes in spin-spin coupling. Controlled doping with transition metals (e.g., Fe³⁺) introduces paramagnetic centers, enabling tunable anisotropy. Synchrotron-based X-ray absorption spectroscopy (XAS) further clarifies local magnetic environments .

Methodological Guidance

Q. What protocols ensure reproducibility in this compound synthesis across laboratories?

  • Use standardized Schlenk-line techniques for air-sensitive lithiation.
  • Document solvent purity (e.g., ≤10 ppm H₂O) and lithiation time (±5 min).
  • Share raw XRD and NMR data via repositories like Zenodo for cross-validation .

Q. How should researchers address conflicting data on this compound’s thermal stability?

Perform thermogravimetric analysis (TGA) under identical gas environments (e.g., N₂ vs. O₂). Publish full experimental parameters (heating rate, sample mass) to enable meta-analyses. Collaborative studies using synchrotron facilities can resolve decomposition pathway ambiguities .

Q. What collaborative approaches advance this compound research in multidisciplinary teams?

  • Combine synthetic chemists with computational modelers to iteratively refine reaction pathways.
  • Partner with national labs for access to advanced characterization tools (e.g., TEM, XAS).
  • Publish negative results to inform future experimental designs .

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